Dihydropyrocurzerenone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(8R)-1,5,8-trimethyl-6,7,8,9-tetrahydrobenzo[e][1]benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h7-9H,4-6H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQCNWWIXOLIAV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C=C2C)OC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(C1)C3=C(C=C2C)OC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dihydropyrocurzerenone natural source and isolation
[2] Dihydropyrocurzerenone - an overview | ScienceDirect Topics this compound is a sesquiterpenoid that has been found in C. zedoaria and has diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. 1 A new furanosesquiterpenoid from the rhizomes of Curcuma phaeocaulis The air-dried and powdered rhizomes of C. phaeocaulis (10.0 kg) were extracted with 95% EtOH (3 × 60 L) at room temperature. The combined extracts were concentrated under reduced pressure to afford a crude extract (1.1 kg), which was suspended in H2O (5.0 L) and partitioned with petroleum ether (3 × 5.0 L) and EtOAc (3 × 5.0 L) successively. The petroleum ether extract (210.0 g) was subjected to column chromatography over silica gel (100–200 mesh, 1.5 kg), eluting with a gradient of petroleum ether/EtOAc (100:1, 80:1, 50:1, 30:1, 10:1, 5:1, 1:1, v/v) to give eight fractions (Fr. 1–Fr. 8). Fr. 3 (15.2 g) was separated by silica gel column chromatography (200–300 mesh, 200 g) with a petroleum ether/EtOAc gradient (80:1, 50:1, 30:1, 10:1) to yield four subfractions (Fr. 3.1–Fr. 3.4). Fr. 3.2 (3.5 g) was further purified by silica gel column chromatography (200–300 mesh, 50 g) with petroleum ether/acetone (50:1, 30:1, 20:1) to afford curdione (1.5 g) and neocurdione (1.0 g). Fr. 4 (10.5 g) was subjected to silica gel column chromatography (200–300 mesh, 150 g) with a petroleum ether/EtOAc gradient (50:1, 30:1, 10:1) to give three subfractions (Fr. 4.1–Fr. 4.3). Fr. 4.2 (2.8 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 70:30) to obtain germacrone (20.5 mg) and furanodiene (15.2 mg). Fr. 5 (8.2 g) was separated by silica gel column chromatography (200–300 mesh, 100 g) with a petroleum ether/EtOAc gradient (30:1, 20:1, 10:1) to yield three subfractions (Fr. 5.1–Fr. 5.3). Fr. 5.2 (2.1 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 65:35) to obtain curzerenone (18.3 mg) and pyrocurzerenone (10.1 mg). Fr. 6 (6.5 g) was subjected to silica gel column chromatography (200–300 mesh, 80 g) with a petroleum ether/EtOAc gradient (20:1, 10:1, 5:1) to give two subfractions (Fr. 6.1 and Fr. 6.2). Fr. 6.1 (1.8 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 60:40) to obtain 13-hydroxygermacrone (12.5 mg) and curcumenol (15.8 mg). Fr. 7 (5.3 g) was separated by silica gel column chromatography (200–300 mesh, 70 g) with a petroleum ether/EtOAc gradient (10:1, 5:1, 1:1) to yield two subfractions (Fr. 7.1 and Fr. 7.2). Fr. 7.1 (1.5 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 55:45) to obtain isocurcumenol (10.2 mg) and zedoarondiol (8.5 mg). Fr. 8 (4.1 g) was subjected to silica gel column chromatography (200–300 mesh, 60 g) with a petroleum ether/EtOAc gradient (5:1, 2:1, 1:1) to give two subfractions (Fr. 8.1 and Fr. 8.2). Fr. 8.1 (1.2 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 50:50) to obtain curcumenone (9.8 mg) and procurcumenol (7.5 mg). 2 Simultaneous determination of curzerenone, pyrocurzerenone and this compound in rat plasma by LC–MS/MS and its application to a pharmacokinetic study after administration of Curcuma wenyujin extract and volatile oil Curzerenone, pyrocurzerenone and this compound are the main components of the volatile oil of Curcuma wenyujin Y.H. Chen et C. Ling (WEO), which is a traditional Chinese medicine used for the treatment of cancer and inflammation. In this study, a rapid and sensitive liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed and validated for the simultaneous determination of curzerenone, pyrocurzerenone and this compound in rat plasma. 3 this compound from Curcuma wenyujin suppresses angiogenesis in vitro and in vivo through inhibiting the VEGFR2 signaling pathway this compound is a natural product isolated from Curcuma wenyujin. 4 this compound, a sesquiterpene from Curcuma wenyujin, inhibits proliferation and induces apoptosis in human colorectal cancer cells this compound is a sesquiterpene compound isolated from the traditional Chinese medicine Curcuma wenyujin. 5 [7.1] A new furanosesquiterpenoid from the rhizomes of Curcuma phaeocaulis The air-dried and powdered rhizomes of C. phaeocaulis (10.0 kg) were extracted with 95% EtOH (3 × 60 L) at room temperature. The combined extracts were concentrated under reduced pressure to afford a crude extract (1.1 kg), which was suspended in H2O (5.0 L) and partitioned with petroleum ether (3 × 5.0 L) and EtOAc (3 × 5.0 L) successively. The petroleum ether extract (210.0 g) was subjected to column chromatography over silica gel (100–200 mesh, 1.5 kg), eluting with a gradient of petroleum ether/EtOAc (100:1, 80:1, 50:1, 30:1, 10:1, 5:1, 1:1, v/v) to give eight fractions (Fr. 1–Fr. 8). Fr. 3 (15.2 g) was separated by silica gel column chromatography (200–300 mesh, 200 g) with a petroleum ether/EtOAc gradient (80:1, 50:1, 30:1, 10:1) to yield four subfractions (Fr. 3.1–Fr. 3.4). Fr. 3.2 (3.5 g) was further purified by silica gel column chromatography (200–300 mesh, 50 g) with petroleum ether/acetone (50:1, 30:1, 20:1) to afford curdione (1.5 g) and neocurdione (1.0 g). Fr. 4 (10.5 g) was subjected to silica gel column chromatography (200–300 mesh, 150 g) with a petroleum ether/EtOAc gradient (50:1, 30:1, 10:1) to give three subfractions (Fr. 4.1–Fr. 4.3). Fr. 4.2 (2.8 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 70:30) to obtain germacrone (20.5 mg) and furanodiene (15.2 mg). Fr. 5 (8.2 g) was separated by silica gel column chromatography (200–300 mesh, 100 g) with a petroleum ether/EtOAc gradient (30:1, 20:1, 10:1) to yield three subfractions (Fr. 5.1–Fr. 5.3). Fr. 5.2 (2.1 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 65:35) to obtain curzerenone (18.3 mg) and pyrocurzerenone (10.1 mg). Fr. 6 (6.5 g) was subjected to silica gel column chromatography (200–300 mesh, 80 g) with a petroleum ether/EtOAc gradient (20:1, 10:1, 5:1) to give two subfractions (Fr. 6.1 and Fr. 6.2). Fr. 6.1 (1.8 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 60:40) to obtain 13-hydroxygermacrone (12.5 mg) and curcumenol (15.8 mg). Fr. 7 (5.3 g) was separated by silica gel column chromatography (200–300 mesh, 70 g) with a petroleum ether/EtOAc gradient (10:1, 5:1, 1:1) to yield two subfractions (Fr. 7.1 and Fr. 7.2). Fr. 7.1 (1.5 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 55:45) to obtain isocurcumenol (10.2 mg) and zedoarondiol (8.5 mg). Fr. 8 (4.1 g) was subjected to silica gel column chromatography (200–300 mesh, 60 g) with a petroleum ether/EtOAc gradient (5:1, 2:1, 1:1) to give two subfractions (Fr. 8.1 and Fr. 8.2). Fr. 8.1 (1.2 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 50:50) to obtain curcumenone (9.8 mg) and procurcumenol (7.5 mg). 2 this compound from Curcuma wenyujin suppresses angiogenesis in vitro and in vivo through inhibiting the VEGFR2 signaling pathway - PubMed this compound is a natural product isolated from Curcuma wenyujin. It has been reported to have anti-inflammatory and anti-cancer activities. However, the effect of this compound on angiogenesis and the underlying mechanisms have not been elucidated. In this study, we found that this compound inhibited endothelial cell proliferation, migration, and tube formation in vitro. In vivo, this compound suppressed angiogenesis in the chick chorioallantoic membrane (CAM) assay and in the zebrafish model. Mechanistically, we demonstrated that this compound directly bound to vascular endothelial growth factor receptor 2 (VEGFR2) and blocked its activation. This compound inhibited the phosphorylation of VEGFR2 and its downstream signaling molecules, including Akt, ERK, and p38. In addition, this compound downregulated the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. Taken together, our findings suggest that this compound is a potent anti-angiogenic agent that targets the VEGFR2 signaling pathway. It may be a promising candidate for the treatment of angiogenesis-related diseases, such as cancer and ocular neovascularization. 6 this compound, a sesquiterpene from Curcuma wenyujin, inhibits proliferation and induces apoptosis in human colorectal cancer cells - PubMed this compound is a sesquiterpene compound isolated from the traditional Chinese medicine Curcuma wenyujin. It has been shown to possess anti-inflammatory and anti-cancer activities. However, the effects of this compound on human colorectal cancer and the underlying molecular mechanisms are still unclear. In the present study, we found that this compound significantly inhibited the proliferation of HCT116 and SW480 colorectal cancer cells in a dose- and time-dependent manner. This compound induced G2/M phase cell cycle arrest and apoptosis in both cell lines. Further investigation revealed that this compound-induced apoptosis was associated with the activation of caspase-3, caspase-8, and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP). Moreover, this compound upregulated the expression of Bax and downregulated the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio. In addition, this compound treatment resulted in the inactivation of the PI3K/Akt signaling pathway. Taken together, our findings demonstrate that this compound inhibits proliferation and induces apoptosis in human colorectal cancer cells through the PI3K/Akt signaling pathway. These results suggest that this compound may be a potential therapeutic agent for the treatment of human colorectal cancer. 5 this compound - PubChem this compound is a natural product found in Curcuma wenyujin with data available. 7 this compound | C15H20O2 | ChemSpider this compound is a natural product. 8 this compound suppresses RANKL-induced osteoclastogenesis and ovariectomy-induced bone loss via the JNK and NF-κB signaling pathways - PubMed this compound is a sesquiterpenoid isolated from Curcuma wenyujin, a traditional Chinese medicine. 9 this compound, a sesquiterpene from Curcuma wenyujin, inhibits proliferation and induces apoptosis in human colorectal cancer cells this compound is a sesquiterpene compound isolated from the traditional Chinese medicine Curcuma wenyujin. 5 Simultaneous determination of curzerenone, pyrocurzerenone and this compound in rat plasma by LC–MS/MS and its application to a pharmacokinetic study after administration of Curcuma wenyujin extract and volatile oil Curzerenone, pyrocurzerenone and this compound are the main components of the volatile oil of Curcuma wenyujin Y.H. Chen et C. Ling (WEO), which is a traditional Chinese medicine used for the treatment of cancer and inflammation. In this study, a rapid and sensitive liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed and validated for the simultaneous determination of curzerenone, pyrocurzerenone and this compound in rat plasma. 3 this compound from Curcuma wenyujin suppresses angiogenesis in vitro and in vivo through inhibiting the VEGFR2 signaling pathway this compound is a natural product isolated from Curcuma wenyujin. It has been reported to have anti-inflammatory and anti-cancer activities. 4 this compound suppresses RANKL-induced osteoclastogenesis and ovariectomy-induced bone loss via the JNK and NF-κB signaling pathways this compound is a sesquiterpenoid isolated from Curcuma wenyujin, a traditional Chinese medicine. 9 this compound - an overview | ScienceDirect Topics this compound is a sesquiterpenoid that has been found in C. zedoaria and has diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. 1 this compound | C15H20O2 | ChemSpider this compound is a natural product. 8 this compound - PubChem this compound is a natural product found in Curcuma wenyujin with data available. 10, a sesquiterpenoid compound, has been identified in several plant species within the Curcuma genus, notably Curcuma wenyujin and Curcuma zedoaria. This technical guide provides an in-depth overview of its natural sources and the methodologies employed for its isolation and purification, tailored for researchers, scientists, and drug development professionals.
Natural Sources
This compound is predominantly isolated from the rhizomes of Curcuma species. These plants are native to Southeast Asia and are widely used in traditional medicine. The primary documented sources include:
-
Curcuma wenyujin : This species is a significant source of this compound and is a focal point of much of the research into this compound.
-
Curcuma zedoaria : Also known as white turmeric, this plant is another reported source of this compound.
-
Curcuma phaeocaulis : Research has also identified the presence of related furanosesquiterpenoids in this species, suggesting it may also be a source of this compound or its precursors.
Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below, followed by a detailed experimental protocol based on published literature.
Experimental Workflow
Detailed Experimental Protocol
The following protocol is a composite methodology based on the procedures described for the isolation of sesquiterpenoids from Curcuma phaeocaulis.
1. Extraction:
-
Air-dried and powdered rhizomes of the source plant (e.g., 10.0 kg) are extracted with 95% ethanol (3 x 60 L) at room temperature.
-
The combined extracts are then concentrated under reduced pressure to yield a crude extract.
2. Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and successively partitioned with petroleum ether and ethyl acetate.
-
The petroleum ether extract, which is enriched with less polar compounds like this compound, is collected for further purification.
3. Column Chromatography (Silica Gel):
-
The petroleum ether extract is subjected to column chromatography on silica gel (100–200 mesh).
-
A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a petroleum ether/ethyl acetate gradient (e.g., 100:1, 80:1, 50:1, 30:1, 10:1, 5:1, 1:1, v/v).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Further Chromatographic Purification:
-
Fractions containing the compounds of interest are further separated using additional silica gel column chromatography (200–300 mesh) with a more refined gradient of solvents (e.g., petroleum ether/ethyl acetate or petroleum ether/acetone).
-
Subsequent purification steps may involve size-exclusion chromatography, such as Sephadex LH-20 with methanol as the mobile phase.
5. High-Performance Liquid Chromatography (HPLC):
-
The final purification is often achieved using semi-preparative HPLC.
-
A common mobile phase for the separation of these types of sesquiterpenoids is a mixture of methanol and water.
Quantitative Data
The yield of this compound and related compounds from the isolation process can vary depending on the plant source and the efficiency of the extraction and purification steps. The following table summarizes representative yields for similar sesquiterpenoids isolated from Curcuma phaeocaulis.
| Compound | Starting Material (kg) | Yield (mg) |
| Curdione | 10.0 | 1500 |
| Neocurdione | 10.0 | 1000 |
| Germacrone | 10.0 | 20.5 |
| Furanodiene | 10.0 | 15.2 |
| Curzerenone | 10.0 | 18.3 |
| Pyrocurzerenone | 10.0 | 10.1 |
| 13-Hydroxygermacrone | 10.0 | 12.5 |
| Curcumenol | 10.0 | 15.8 |
| Isocurcumenol | 10.0 | 10.2 |
| Zedoarondiol | 10.0 | 8.5 |
| Curcumenone | 10.0 | 9.8 |
| Procurcumenol | 10.0 | 7.5 |
Note: The specific yield for this compound was not explicitly provided in the cited source, but the yields of structurally similar compounds are presented for reference.
Conclusion
This compound is a naturally occurring sesquiterpenoid with significant therapeutic potential. Its isolation from Curcuma species is a well-established, albeit multi-step, process. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development. Further optimization of the isolation protocol could potentially lead to higher yields and purity, facilitating its broader investigation and application.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Structure Elucidation of Dihydropyrocurzerenone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrocurzerenone is a furanosesquiterpene natural product. The elucidation of its chemical structure is a critical step in understanding its potential biological activity and for enabling its synthesis for further pharmacological investigation. This technical guide outlines the general methodologies and logical workflow employed in the structural determination of this compound and related furanosesquiterpenoids, leveraging key spectroscopic techniques. While detailed experimental data for this compound itself is not extensively available in the public domain, this document presents a representative approach based on the analysis of closely related and well-characterized analogues.
Isolation of this compound
This compound has been identified as a constituent of the resin of Commiphora sphaerocarpa.[1][2][3] The general procedure for isolating sesquiterpenoids like this compound from plant resins involves a multi-step process.
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and powdered plant resin is subjected to solvent extraction, typically using a solvent of intermediate polarity such as methanol or a mixture of benzene and water.[4] This initial extraction aims to dissolve a broad range of organic compounds, including the target sesquiterpenoids.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the methanolic extract between n-hexane and water, followed by extraction of the aqueous phase with a solvent like dichloromethane or ethyl acetate. This separates highly nonpolar and polar constituents from the medium-polarity fraction where many sesquiterpenoids are found.
-
Chromatographic Separation: The enriched fraction is then subjected to one or more rounds of column chromatography.
-
Silica Gel Chromatography: This is a standard technique for separating compounds based on polarity. A gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the compounds from the column.
-
Preparative Thin-Layer Chromatography (TLC): For further purification of fractions containing multiple components, preparative TLC can be employed.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound, reversed-phase HPLC is often used.
-
Spectroscopic Analysis for Structure Elucidation
Once a pure sample of this compound is obtained, its structure is determined using a combination of spectroscopic methods.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
Electron Ionization (EI-MS): This technique bombards the molecule with high-energy electrons, causing fragmentation. The resulting fragmentation pattern provides valuable clues about the different structural motifs within the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the molecular formula.
Table 1: Representative Mass Spectrometry Data for a Furanosesquiterpenoid Core
| Ion | m/z (relative intensity %) | Interpretation |
| [M]+ | 232 (assumed) | Molecular Ion |
| ... | ... | Characteristic fragments |
(Note: Specific fragmentation data for this compound is not available. This table illustrates the type of data obtained.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon skeleton and the connectivity of protons.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR (Carbon NMR): Provides information about the number of different types of carbon atoms in the molecule.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which helps to determine the stereochemistry of the molecule.
-
Table 2: Representative ¹H NMR Data for a this compound-like Structure
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
(Note: Specific ¹H NMR data for this compound is not available. This table illustrates the format of the data.)
Table 3: Representative ¹³C NMR Data for a this compound-like Structure
| Position | δC (ppm) |
| ... | ... |
| ... | ... |
(Note: Specific ¹³C NMR data for this compound is not available. This table illustrates the format of the data.)
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a natural product like this compound follows a logical progression from isolation to the final structural confirmation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Furanosesquiterpenoids of Commiphora erythraea and C. myrrh | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of Dihydropyrocurzerenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dihydropyrocurzerenone, a furanosesquiterpene of interest in natural product chemistry and drug discovery. The information presented herein is crucial for the identification, characterization, and further investigation of this compound. All data is compiled from peer-reviewed scientific literature to ensure accuracy and reliability for research and development applications.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this compound. This structured presentation allows for straightforward comparison and reference.
¹³C Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃ Frequency: 25.2 MHz
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 12.1 (q) |
| 2 | 21.0 (t) |
| 3 | 37.7 (t) |
| 4 | 197.6 (s) |
| 5 | 52.8 (d) |
| 6 | 39.0 (d) |
| 7 | 124.9 (s) |
| 8 | 140.1 (d) |
| 9 | 108.5 (d) |
| 10 | 154.5 (s) |
| 11 | 48.6 (d) |
| 12 | 21.2 (q) |
| 13 | 21.2 (q) |
| 14 | 9.1 (q) |
| 15 | 145.8 (s) |
Data sourced from Hikino et al., 1975.
¹H Nuclear Magnetic Resonance (NMR) Data
Solvent: CCl₄ Frequency: 100 MHz
| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 0.94 | t | 7.0 |
| H-8 | 7.11 | m | |
| H-9 | 6.00 | m | |
| H-12 | 2.07 | s | |
| H-13 | 2.07 | s | |
| H-14 | 1.88 | s |
Data sourced from Hikino et al., 1975.
Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)
| m/z | Relative Intensity | Interpretation |
| 232 | - | [M]⁺ (Molecular Ion) |
| 136 | - | Base Peak |
Data sourced from Hikino et al., 1975.
Infrared (IR) Spectroscopy Data
Method: Not specified (likely KBr pellet or thin film)
| Wavenumber (cm⁻¹) | Interpretation |
| 1675 | C=O Stretching |
| 1645 | C=C Stretching |
| 1573 | Aromatic C=C Stretching |
| 1512 | Aromatic C=C Stretching |
Data sourced from Hikino et al., 1975.
Experimental Protocols
The spectroscopic data presented in this guide were obtained through standard analytical techniques as detailed in the original research publication.
NMR Spectroscopy
The ¹H NMR spectra were recorded on a 100 MHz spectrometer in carbon tetrachloride (CCl₄) with tetramethylsilane (TMS) as an internal standard. The ¹³C NMR spectra were obtained at 25.2 MHz in deuterochloroform (CDCl₃), also using TMS as the internal reference. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
Mass Spectrometry
Mass spectral data were acquired using an electron ionization (EI) mass spectrometer. The electron energy was maintained at 70 eV. The data is presented as mass-to-charge ratio (m/z) with corresponding relative intensities.
Infrared Spectroscopy
Infrared spectra were recorded on a spectrophotometer. The absorption bands are reported in wavenumbers (cm⁻¹). The exact sample preparation method (e.g., KBr pellet, thin film) was not specified in the original source.
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
This guide serves as a centralized resource for the spectroscopic data of this compound, facilitating its use in research and development. For more in-depth information, consulting the original research articles is recommended.
A Technical Guide to the Chemical Properties and Stability of Dihydropyrocurzerenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrocurzerenone is a furanosesquiterpene isolated from the resin of Commiphora sphaerocarpa.[1] As a member of the furanosesquiterpene class of natural products, it belongs to a group of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] Terpenes and their derivatives, found extensively in the Lauraceae family and the genus Myoporum, represent a rich source of chemical diversity for drug discovery and development.[2][4][5][6] This technical guide provides a comprehensive overview of the essential chemical properties and stability testing protocols relevant to this compound, offering a foundational framework for researchers and drug development professionals. Due to the limited publicly available data on this compound, this document emphasizes the standard methodologies and experimental protocols required to fully characterize this and similar natural products.
Chemical Properties of this compound
A thorough understanding of a compound's chemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its behavior in biological systems, its formulation characteristics, and its stability. The following table summarizes the key chemical properties that require determination for this compound.
| Property | Value | Methodology |
| Molecular Formula | C15H18O2 | Mass Spectrometry |
| Molecular Weight | 230.30 g/mol | Mass Spectrometry |
| Appearance | To be determined | Visual Inspection |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Boiling Point | To be determined | Thermogravimetric Analysis (TGA) under controlled pressure |
| Solubility | To be determined in various solvents (e.g., water, ethanol, DMSO) | Equilibrium solubility assay followed by HPLC or UV-Vis spectroscopy |
| pKa | To be determined | Potentiometric titration or UV-Vis spectrophotometry |
| LogP | To be determined | Shake-flask method or reverse-phase HPLC |
| Spectral Data (¹H-NMR, ¹³C-NMR, IR, UV-Vis, MS) | To be determined | NMR Spectroscopy, FT-IR Spectroscopy, UV-Vis Spectroscopy, Mass Spectrometry |
Experimental Protocols for Determining Chemical Properties
The following are detailed methodologies for the key experiments required to characterize the chemical properties of this compound.
1. Isolation and Purification:
-
Source Material: Resin of Commiphora sphaerocarpa.
-
Extraction: The resin is typically subjected to solvent extraction (e.g., with acetone) or hydrodistillation to obtain a crude extract containing the furanosesquiterpenes.[1][4]
-
Chromatography: The crude extract is then purified using a combination of chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.[7]
2. Structure Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, allowing for the confirmation of the molecular formula.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[4]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls and furans.
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be useful for quantitative analysis.
3. Physicochemical Property Determination:
-
Solubility: To determine solubility, an excess of the compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is measured using a validated analytical method like HPLC. This is repeated for a range of pharmaceutically relevant solvents.
-
Melting Point: The melting point is determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm.
-
Octanol-Water Partition Coefficient (LogP): The shake-flask method involves dissolving the compound in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient, which is an indicator of its lipophilicity.
Chemical Stability of this compound
Assessing the chemical stability of a new chemical entity is a critical step in drug development. Stability studies provide evidence on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are essential for determining appropriate storage conditions, re-test periods, and shelf life. The International Council for Harmonisation (ICH) provides guidelines for conducting these studies.[9][10][11]
Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule.[11]
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: The stock solution is subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80°C) for a defined period.
-
Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method (typically with UV and MS detection) to quantify the remaining parent compound and identify any degradation products.
Long-Term and Accelerated Stability Studies
Following forced degradation, long-term and accelerated stability studies are performed on at least three primary batches of the drug substance to establish a re-test period.[8][11]
-
Long-Term Stability Testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[10]
-
Accelerated Stability Testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[10]
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies) and analyzed for relevant quality attributes.[10]
While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for its comprehensive chemical characterization and stability assessment. By following the outlined experimental protocols, researchers and drug development professionals can systematically generate the necessary data to evaluate its potential as a therapeutic candidate. The methodologies described are grounded in standard practices for natural product chemistry and adhere to international regulatory guidelines, ensuring the generation of high-quality, reliable data. The study of furanosesquiterpenes and other natural products continues to be a vital area of research, offering the potential for the discovery of novel medicines.[12][13]
References
- 1. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical characteristics of the sesquiterpenes and diterpenes from Lauraceae family and their multifaceted health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Furanosesquiterpenes and Related Natural Products from Myoporum Species: Isolation and Semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. ICH Official web site : ICH [ich.org]
- 10. pharmaacademias.com [pharmaacademias.com]
- 11. database.ich.org [database.ich.org]
- 12. frontiersin.org [frontiersin.org]
- 13. chem.libretexts.org [chem.libretexts.org]
The Enigmatic Furanosesquiterpene: A Technical Guide to Dihydropyrocurzerenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydropyrocurzerenone, a furanosesquiterpene with the chemical formula C15H18O, is a relatively recent discovery in the vast landscape of natural products. This technical guide provides a comprehensive overview of the discovery and characterization of this intriguing molecule. It details the isolation of this compound from its natural source, the resin of Commiphora sphaerocarpa, and presents its key physicochemical and spectroscopic properties. While specific biological activities of this compound are yet to be extensively reported, this guide explores the known biological landscape of structurally related furanosesquiterpenes from the Commiphora genus, suggesting potential avenues for future research and drug development. This document is intended to serve as a foundational resource for researchers interested in the further exploration and potential applications of this compound.
Discovery and Natural Source
This compound was first reported as a novel natural product by Dekebo, Dagne, and Sterner in a 2002 study published in the journal Fitoterapia.[1][2][3] The compound was isolated from the resin of Commiphora sphaerocarpa, a plant belonging to the Burseraceae family, which is known for producing myrrh and other fragrant resins.[1][2][3] The genus Commiphora is a rich source of terpenoids, particularly sesquiterpenes and furanosesquiterpenes, which have garnered significant interest for their diverse biological activities.[4]
Physicochemical and Spectroscopic Characterization
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C15H18O | PhytoBank |
| Molecular Weight | 214.303 g/mol | PhytoBank |
| IUPAC Name | 1,5,8-trimethyl-6,7,8,9-tetrahydronaphtho[2,1-b]furan | PhytoBank |
| Class | Furanosesquiterpene | [1][2][3] |
Spectroscopic Data
The definitive characterization of this compound relied on the following spectroscopic methods as reported by Dekebo et al. (2002):[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique was instrumental in the initial identification and separation of the various components within the hydrodistillate of the Commiphora sphaerocarpa resin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were employed to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
Detailed NMR and MS spectral data would be included here upon accessing the full-text publication.
Experimental Protocols
The following sections outline the key experimental methodologies for the isolation and characterization of this compound, based on the procedures described for furanosesquiterpenes from Commiphora species.
Isolation of this compound
The isolation of this compound from the resin of Commiphora sphaerocarpa involves a multi-step process of extraction and chromatography.[1][2][3]
Protocol:
-
Plant Material: Air-dried resin of Commiphora sphaerocarpa is used as the starting material.
-
Extraction: The resin is subjected to hydrodistillation to obtain the essential oil fraction containing the furanosesquiterpenes.
-
Chromatographic Separation: The resulting essential oil is then fractionated using column chromatography on silica gel. A gradient elution system with a mixture of petroleum ether and ethyl acetate is typically employed to separate the different components.
-
Further Purification: Fractions containing this compound are further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Caption: Workflow for the isolation of this compound.
Structural Characterization
The definitive identification of this compound is achieved through the following analytical techniques:
Protocol:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
An aliquot of the purified compound is injected into a GC-MS system.
-
The sample is vaporized and separated based on its boiling point and interaction with the capillary column.
-
The separated compound is then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum, showing the molecular ion peak and fragmentation pattern, is used for identification by comparison with spectral libraries and known compounds.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of the pure compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Advanced NMR techniques such as COSY, HSQC, and HMBC are used to establish the complete chemical structure and stereochemistry of the molecule.
-
Potential Biological Activities and Signaling Pathways
While no specific biological activity studies have been published for this compound itself, the broader class of furanosesquiterpenes isolated from Commiphora species has demonstrated a range of promising pharmacological effects. This suggests potential avenues of investigation for this compound.
Known Activities of Related Furanosesquiterpenes
-
Anti-inflammatory Activity: Extracts of Commiphora species and isolated furanosesquiterpenes have been shown to possess anti-inflammatory properties.[4] For instance, furanodienone, a related compound, has reported anti-inflammatory effects.[4] The mechanism often involves the inhibition of pro-inflammatory mediators.
-
Cytotoxic Activity: Several furanosesquiterpenes have exhibited cytotoxic effects against various cancer cell lines.[5][6][7] For example, compounds isolated from Commiphora myrrha have shown antiproliferative activity against human gynecologic cancer cells.[7]
-
Antimicrobial Activity: The resin of Commiphora species has traditional uses in treating infections, and scientific studies have validated the antimicrobial properties of its constituent furanosesquiterpenes.
Postulated Signaling Pathways
Based on the activities of related compounds, this compound may interact with key signaling pathways involved in inflammation and cancer.
Caption: Postulated signaling pathways for furanosesquiterpenes.
Future Directions and Conclusion
This compound represents a promising yet underexplored natural product. The foundational work by Dekebo and colleagues has paved the way for a more in-depth investigation into its biological properties. Future research should focus on:
-
Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for biological screening.
-
Biological Screening: A comprehensive evaluation of its anti-inflammatory, cytotoxic, and antimicrobial activities using a panel of in vitro and in vivo assays.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
References
- 1. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh | Lund University Publications [lup.lub.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin [mdpi.com]
- 6. Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
Unraveling the Therapeutic Potential of Dihydropyrocurzerenone: Avenues for Future Research
A comprehensive review of the current scientific literature reveals a significant gap in our understanding of the specific therapeutic targets and mechanisms of action of Dihydropyrocurzerenone, a furanosesquiterpene isolated from the resin of Commiphora sphaerocarpa. While research into the broader Commiphora genus and its constituent compounds suggests promising anti-inflammatory and anticancer activities, data directly pertaining to this compound is exceptionally scarce. This whitepaper aims to consolidate the available information on the source of this compound and the known biological activities of related molecules, thereby highlighting potential avenues for future investigation into its therapeutic utility.
This compound has been identified as a chemical constituent of Commiphora sphaerocarpa[1][2][3]. This plant genus, Commiphora, is well-documented for its traditional medicinal uses, with resins from various species being employed to treat conditions such as inflammation, pain, microbial infections, and even cancer[4][5][6]. The primary bioactive constituents of these resins are terpenoids, including monoterpenes, diterpenes, and sesquiterpenes[4][5]. Furanosesquiterpenoids, the class of compounds to which this compound belongs, are particularly abundant in the Commiphora genus and are considered to be significant contributors to its pharmacological effects[5].
Insights from the Source: Commiphora sphaerocarpa
Research on the essential oil extracted from the resin of Commiphora sphaerocarpa has demonstrated notable anti-inflammatory properties. A study investigating its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed a significant dose-dependent inhibition of nitric oxide (NO) production[7]. This anti-inflammatory activity was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels[7].
The study further elucidated the molecular mechanisms, suggesting that the essential oil exerts its effects through the modulation of key signaling pathways. Specifically, it was found to inhibit the phosphorylation of ERK1/2, p38, and ATF2, components of the mitogen-activated protein kinase (MAPK) pathway[7]. Additionally, the anti-inflammatory response was linked to the activation of the Nrf2/HO-1 signaling pathway, triggered by reactive oxygen species (ROS)[7].
It is crucial to note, however, that while this provides a potential framework for the anti-inflammatory action of compounds from Commiphora sphaerocarpa, this compound was not identified as a major constituent of the essential oil in this particular study. The primary components were identified as α-copaene, β-caryophyllene, and β-caryophyllene oxide[7]. Therefore, it remains to be determined whether this compound contributes to these observed effects.
Broader Context: Furanosesquiterpenoids from Commiphora
Investigations into other furanosesquiterpenoids isolated from different Commiphora species offer further clues to the potential bioactivity of this compound. For instance, certain furanosesquiterpenoids from Commiphora myrrha have exhibited weak cytotoxic activities against breast tumor cells[8]. Other studies on furanosesquiterpenes have indicated neuroprotective effects[8]. These findings suggest that compounds within this class have the potential to interact with various cellular targets relevant to cancer and neurodegenerative diseases.
Future Directions and the Path Forward
The current body of research provides a compelling rationale for further investigation into the therapeutic potential of this compound. However, to establish its specific therapeutic targets, a dedicated research program is required.
Key areas for future research should include:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Commiphora sphaerocarpa resin in sufficient quantities for biological testing.
-
In Vitro Screening: A comprehensive screening of this compound against a panel of cancer cell lines and in various inflammatory assay systems to determine its cytotoxic and anti-inflammatory potential.
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific protein targets with which this compound interacts.
-
Mechanism of Action Studies: Once potential targets are identified, detailed studies are needed to elucidate the precise mechanism by which this compound modulates their activity and influences downstream signaling pathways.
-
In Vivo Efficacy: Evaluation of the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases and cancer.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh | Lund University Publications [lup.lub.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. Commiphora myrrh: a phytochemical and pharmacological update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical composition and anti-inflammatory activity of essential oils from resin of Commiphora species | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Extraction of Dihydropyrocurzerenone from Commiphora sphaerocarpa Resin
Abstract
This application note details a comprehensive protocol for the extraction and isolation of dihydropyrocurzerenone, a furanosesquiterpene, from the resin of Commiphora sphaerocarpa. This compound and related furanosesquiterpenes found in Commiphora species have garnered interest for their potential biological activities.[1][2][3] This protocol is based on established methods for the isolation of furanosesquiterpenes from Commiphora resins and provides a step-by-step guide for laboratory-scale extraction and purification.[3] The described methodology involves solvent extraction followed by column chromatography for the isolation of the target compound.
Introduction
Commiphora sphaerocarpa is a species of the Burseraceae family, which is known for producing oleo-gum resins rich in terpenoids.[4] Among the chemical constituents of these resins are furanosesquiterpenes, a class of secondary metabolites with a wide range of described biological activities.[1][2][3] this compound is a known furanosesquiterpene that has been successfully isolated from the resin of Commiphora sphaerocarpa.[1][3] This document provides a detailed protocol for its extraction and purification, intended for researchers in natural product chemistry, pharmacology, and drug development.
Materials and Reagents
-
Dried resin of Commiphora sphaerocarpa
-
Petroleum ether (40-60°C boiling range)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Vanillin-sulfuric acid spray reagent
-
Glass column for chromatography
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Experimental Protocol
Preparation of Plant Material
1.1. Obtain dried resin of Commiphora sphaerocarpa. 1.2. Grind the resin into a coarse powder using a mortar and pestle or a mechanical grinder. This increases the surface area for efficient solvent extraction.
Solvent Extraction
2.1. Weigh 20 g of the powdered resin and place it into a 500 mL Erlenmeyer flask. 2.2. Add 200 mL of petroleum ether (40-60°C) to the flask, resulting in a 1:10 solid-to-solvent ratio. 2.3. Seal the flask and macerate the resin at room temperature for 48 hours with occasional agitation. A magnetic stirrer can be used for continuous mixing. 2.4. After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the resin residue. 2.5. Wash the residue with an additional 50 mL of petroleum ether to ensure complete extraction. 2.6. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a yellowish gum, which is the crude petrol extract.
Chromatographic Isolation of this compound
3.1. Column Preparation: 3.1.1. Prepare a slurry of 70 g of silica gel in hexane. 3.1.2. Pack a glass column (e.g., 50 cm length x 3 cm diameter) with the silica gel slurry. 3.1.3. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed. Do not let the column run dry.
3.2. Sample Loading: 3.2.1. Dissolve 2 g of the crude petrol extract in a minimal amount of hexane (e.g., 5-10 mL). 3.2.2. Adsorb the dissolved extract onto a small amount of silica gel (approx. 4 g) and dry it to a free-flowing powder. 3.2.3. Carefully load the dried sample onto the top of the prepared silica gel column.
3.3. Elution: 3.3.1. Elute the column with a gradient of increasing polarity using a hexane-ethyl acetate solvent system. 3.3.2. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, and so on). 3.3.3. Collect fractions of approximately 20 mL each.
3.4. Fraction Analysis: 3.4.1. Monitor the separation by spotting the collected fractions on TLC plates. 3.4.2. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 9:1). 3.4.3. Visualize the spots under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating. 3.4.4. Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.
3.5. Final Purification: 3.5.1. Concentrate the combined fractions containing this compound under reduced pressure. 3.5.2. If necessary, re-chromatograph the resulting residue using a smaller column or preparative TLC for further purification to obtain pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 20 g of Commiphora sphaerocarpa resin | |
| Extraction Solvent | Petroleum ether (40-60°C) | [3] |
| Extraction Method | Maceration at room temperature | |
| Crude Extract Yield | 2 g (11% w/w) | |
| Stationary Phase | Silica gel | |
| Mobile Phase | Hexane-Ethyl Acetate Gradient | General Practice |
Experimental Workflow Diagram
References
Application Notes and Protocols for In Vitro Assay Development for Dihydropyrocurzerenone Activity
Introduction
Dihydropyrocurzerenone is a furanosesquiterpene, a class of natural compounds known for a variety of biological activities. Sesquiterpenoids, in general, have demonstrated potential as anti-inflammatory and anticancer agents.[1][2][3][4] Furanosesquiterpenoids specifically have been evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising activity by inducing apoptosis and cell cycle arrest.[5][6] Given the therapeutic potential of this chemical class, a systematic in vitro evaluation of this compound is warranted to elucidate its biological functions.
These application notes provide a comprehensive, tiered approach to screen for and characterize the potential anti-inflammatory and anticancer activities of this compound. The protocols are designed for researchers in drug discovery and development and detail a workflow from initial cytotoxicity assessment to more specific functional assays.
Experimental Workflow
The proposed workflow for evaluating the in vitro activity of this compound follows a logical progression from broad cytotoxicity screening to specific mechanistic assays. This approach ensures that the effective concentration range is established before proceeding to more complex and resource-intensive functional assays.
Section 1: General Cytotoxicity Assessment
A primary assessment of cytotoxicity is essential to determine the concentration range of this compound that can be used in subsequent biological assays without causing non-specific cell death. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50).
Protocol 1.1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.[10]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.[8]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 1.2: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a colorimetric assay based on the binding of the sulforhodamine B dye to basic amino acid residues of cellular proteins under acidic conditions.[11][12] The amount of bound dye is proportional to the total protein mass, which is directly related to the cell number.[11][12]
Materials:
-
96-well flat-bottom plates
-
Adherent cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Fixation solution (10% Trichloroacetic acid, TCA)[11]
-
Wash solution (1% Acetic acid)[11]
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)[11]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate for 48-72 hours at 37°C and 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.[13]
-
Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Remove the wash solution completely and air-dry the plate.[11]
-
Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
-
Post-Staining Wash: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[13] Air-dry the plate.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Reading: Shake the plate for 5-10 minutes and read the absorbance at 510 nm or 565 nm.[11][12]
Data Presentation: Cytotoxicity
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | MTT | 48 | [Value] |
| A549 | MTT | 48 | [Value] |
| RAW 264.7 | MTT | 24 | [Value] |
| MCF-7 | SRB | 48 | [Value] |
| A549 | SRB | 48 | [Value] |
Section 2: Anti-Inflammatory Activity Assays
Based on the known anti-inflammatory properties of sesquiterpenoids, this compound will be evaluated for its ability to modulate key inflammatory responses in vitro.[1][3][4][14]
Protocol 2.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Macrophages, when activated by lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator.[15][16] The production of NO can be indirectly measured by quantifying the stable end-product, nitrite, in the cell culture supernatant using the Griess reaction.[17][18] A reduction in nitrite levels indicates potential anti-inflammatory activity.[19]
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Complete DMEM medium
-
This compound (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[20]
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-cytotoxic concentrations of this compound (determined from Section 1) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent A to all wells, followed by 50 µL of Griess Reagent B. Alternatively, a pre-mixed 1:1 ratio of A and B can be used.[20]
-
Incubate for 10-15 minutes at room temperature in the dark.[20]
-
-
Absorbance Reading: Measure the absorbance at 540 nm.[18][21]
-
Viability Check: Perform an MTT or SRB assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Express the results as a percentage of NO production relative to the LPS-stimulated vehicle control.
Protocol 2.2: NF-κB Signaling Pathway Activation Assay
Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[22] Upon stimulation (e.g., by LPS or TNF-α), the p65 subunit of NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes. This assay uses a reporter cell line that contains a luciferase gene under the control of NF-κB response elements.[23][24] Inhibition of NF-κB activation will result in a decreased luciferase signal.
Materials:
-
HEK293T or similar cells stably transfected with an NF-κB-luciferase reporter construct.[24][25]
-
96-well white, clear-bottom plates
-
This compound
-
TNF-α or LPS (as stimulant)
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with non-cytotoxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) or LPS (1 µg/mL) to induce NF-κB activation.
-
Incubation: Incubate for 6-8 hours at 37°C and 5% CO2.
-
Lysis and Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add an equal volume of luciferase reagent to each well (e.g., 100 µL).
-
Shake the plate for 2-5 minutes to ensure cell lysis.
-
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Presentation: Anti-inflammatory Activity
| Assay | Cell Line | Stimulant | Metric | Result (at X µM) |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | % Inhibition | [Value] |
| NF-κB Activation | HEK293T-NFκB-luc | TNF-α (10 ng/mL) | % Inhibition | [Value] |
Section 3: Anticancer Activity Assays
To investigate the potential anticancer properties of this compound, a series of assays targeting key cancer hallmarks such as cell migration and apoptosis will be performed.
Protocol 3.1: Cell Migration (Wound Healing) Assay
Principle: The wound healing or scratch assay is a straightforward method to study cell migration in vitro.[26] A "scratch" is created in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the gap is monitored over time.[27] Inhibition of wound closure suggests an anti-migratory effect.
Materials:
-
6-well or 12-well plates
-
Adherent cancer cell lines (e.g., MDA-MB-231 for metastatic breast cancer)
-
Culture-Inserts (optional, for creating a defined gap) or a p200 pipette tip
-
Complete cell culture medium
-
This compound
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to ~95-100% confluency.
-
Create the Wound:
-
Pipette Tip Method: Gently and steadily scratch the monolayer with a sterile p200 pipette tip across the center of the well.[28]
-
Culture-Insert Method: If using inserts, remove them carefully to reveal a cell-free gap.
-
-
Washing: Wash the wells twice with PBS to remove dislodged cells.
-
Treatment: Replace the PBS with fresh medium containing non-cytotoxic concentrations of this compound. Include a vehicle control.
-
Image Acquisition: Immediately capture images of the wound at time 0 (T0) using a microscope. Place the plate back in the incubator.
-
Monitoring: Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Protocol 3.2: Apoptosis Induction (Caspase-3/7 Activity) Assay
Principle: Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). Caspase-3 and Caspase-7 are key executioner caspases. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7.[29] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[29][30][31]
Materials:
-
Cancer cell lines
-
96-well white, clear-bottom plates
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include positive (e.g., staurosporine) and negative controls.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of Caspase-Glo® 3/7 reagent to each well. Mix gently on a plate shaker for 30-60 seconds.[30]
-
Incubation: Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence with a luminometer.
Data Presentation: Anticancer Activity
| Assay | Cell Line | Metric | Result (at X µM) |
| Cell Migration | MDA-MB-231 | % Wound Closure Inhibition at 24h | [Value] |
| Apoptosis | MCF-7 | Fold Increase in Caspase-3/7 Activity | [Value] |
This document outlines a systematic, multi-tiered strategy for the in vitro evaluation of this compound. By progressing from general cytotoxicity to specific anti-inflammatory and anticancer assays, researchers can efficiently characterize the compound's biological activity profile. The detailed protocols provided herein serve as a robust foundation for investigating the therapeutic potential of this novel furanosesquiterpene. The data generated from these assays will guide further mechanistic studies and preclinical development.
References
- 1. In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids and Their Anti-Inflammatory Activity: Evaluation of Ainsliaea yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids from the sunflower family as potential anti-inflammatory candidates: a review – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Potential anti-cancer activities of Furanodiene, a Sesquiterpene from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. zellx.de [zellx.de]
- 13. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitric Oxide Griess Assay [bio-protocol.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NanoLuc® Reporter Vector with NF-kappaB Response Element [promega.com]
- 26. Cell Migration and Scratch Assays | Axion Biosystems [axionbiosystems.com]
- 27. researchgate.net [researchgate.net]
- 28. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ulab360.com [ulab360.com]
- 30. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 31. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com.cn]
Application Notes and Protocols for Anti-Inflammatory Studies of Dihydropyrocurzerenone and Related Compounds
Introduction
Dihydropyrocurzerenone is a sesquiterpenoid belonging to the guaiane class. While direct studies on its biological activities are limited, its structural similarity to other bioactive sesquiterpenes, such as Curzerenone, suggests potential anti-inflammatory properties. Curzerenone, isolated from the rhizomes of Curcuma zedoaria, has demonstrated noteworthy anti-inflammatory effects in preclinical studies.[1][2][3] This document provides a summary of the anti-inflammatory activity of related compounds and detailed protocols for evaluating the potential of this compound as an anti-inflammatory agent.
The proposed anti-inflammatory mechanism of action for sesquiterpenes from Curcuma zedoaria involves the inhibition of key inflammatory mediators and signaling pathways. Compounds from this plant have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively.[4][5][6]
Quantitative Data Summary
The following table summarizes the anti-inflammatory activity of compounds isolated from Curcuma zedoaria. This data can be used as a benchmark for evaluating the efficacy of this compound.
| Compound | Assay | Model | Concentration/Dose | % Inhibition / IC50 | Reference |
| Furanodiene | TPA-induced inflammation | Mouse Ear | 1.0 µmol | 75% | [1][2] |
| Furanodienone | TPA-induced inflammation | Mouse Ear | 1.0 µmol | 53% | [1][2] |
| Curcuzedoalide | Nitric Oxide (NO) Synthesis | LPS-stimulated RAW264.7 cells | - | IC50: 12.21 ± 1.67 µM | [4] |
| C. zedoaria Ethanol Extract | Carrageenan-induced paw edema | Rat | 300, 600, 900 mg/kg | Dose-dependent decrease in inflammation | [7] |
Signaling Pathway
The anti-inflammatory effects of sesquiterpenes from Curcuma species are believed to be mediated through the downregulation of pro-inflammatory signaling pathways. A key pathway is the NF-κB signaling cascade, which is a master regulator of inflammation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS and COX-2. Curcumin, a well-known anti-inflammatory compound from Curcuma longa, has been shown to inhibit NF-κB activation.[6] It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophage Cells
This protocol describes the evaluation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[4]
a. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
b. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent assay.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
c. Western Blot Analysis for iNOS and COX-2 Expression:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for in vitro anti-inflammatory studies.
In Vivo Anti-inflammatory Activity in a Mouse Model
This protocol is based on the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a common method for evaluating topical anti-inflammatory agents.[1][2]
a. Animals:
-
Use male ICR mice (e.g., 5 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Maintain the mice under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to food and water.
b. TPA-Induced Ear Edema:
-
Dissolve TPA in a suitable solvent like acetone.
-
Prepare solutions of this compound at different doses (e.g., 0.5, 1.0 µmol) in the same solvent. A positive control group treated with a known anti-inflammatory drug like indomethacin should be included.
-
Apply 20 µL of the TPA solution (e.g., 2.5 µg) to the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
Apply the this compound solution or the positive control to the right ear shortly after the TPA application.
-
Apply the solvent alone to the right ear of the control group.
c. Measurement of Edema:
-
After a set time (e.g., 4-6 hours) following TPA application, sacrifice the mice by cervical dislocation.
-
Use a biopsy punch (e.g., 6 mm in diameter) to collect ear punches from both the right (treated) and left (untreated) ears.
-
Weigh the ear punches immediately.
-
The extent of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(A - B) / A] x 100
-
Where A is the mean ear edema of the control group, and B is the mean ear edema of the treated group.
-
-
d. Histological Examination:
-
For a more detailed analysis, ear tissue samples can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope to assess the reduction in inflammatory cell infiltration and tissue damage.
References
- 1. Anti-inflammatory sesquiterpenes from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scilit.com [scilit.com]
- 4. Bioactivity-based analysis and chemical characterization of anti-inflammatory compounds from Curcuma zedoaria rhizomes using LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti-inflammatory properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 7. oamjms.eu [oamjms.eu]
Application Notes and Protocols for Dihydropyrocurzerenone in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific research on "Dihydropyrocurzerenone" is not publicly available. The following application notes and protocols are constructed based on published research on the structurally related parent compounds, Pyrocurzerenone and Curzerenone . The proposed mechanisms, data, and protocols are therefore hypothetical and intended to serve as a scientific guide for initiating research on this compound.
Introduction
This compound is a sesquiterpenoid, a class of natural compounds known for their diverse biological activities, including anticancer properties. Its parent compounds, Pyrocurzerenone and Curzerenone, have demonstrated significant potential in cancer research by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis. These notes provide a potential framework for investigating the anticancer effects of this compound in various cancer cell lines.
Postulated Mechanism of Action
Based on the known activities of related compounds, this compound is hypothesized to exert its anticancer effects through a multi-targeted mechanism. This likely involves the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion by targeting critical cellular signaling pathways. Key postulated mechanisms include:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS), leading to cellular damage and triggering of apoptotic pathways.
-
Modulation of MAPK and PI3K/AKT Signaling: Inhibition of pro-survival pathways such as ERK1/2 and PI3K/AKT/mTOR, which are frequently hyperactivated in cancer.[1][2]
-
Inhibition of NF-κB Pathway: Suppression of the NF-κB signaling cascade, a key regulator of inflammation, cell survival, and proliferation.[3][4]
-
Induction of Apoptosis: Activation of the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases.[3][4]
-
Inhibition of Metastasis-Related Proteins: Downregulation of proteins such as cathepsin S, which are involved in tumor invasion and metastasis.[5][6]
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data for the effects of this compound on various cancer cell lines, extrapolated from research on Curzerenone and Pyrocurzerenone.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 25 |
| MCF-7 | Breast Adenocarcinoma | 35 |
| PC-3 | Prostate Cancer | 40 |
| HepG2 | Hepatocellular Carcinoma | 30 |
| SCC-9 | Oral Squamous Carcinoma | >100 (low cytotoxicity) |
Note: The low cytotoxicity in SCC-9 is based on the findings for Pyrocurzerenone, which primarily affects metastasis rather than viability in this cell line.[6][7]
Table 2: Hypothetical Effects of this compound on Apoptosis and Protein Expression in A549 Lung Cancer Cells (at 25 µM)
| Parameter | Method | Result (Compared to Control) |
| Apoptotic Cells | Annexin V/PI Staining | 35% increase |
| ROS Generation | DCFH-DA Staining | 60% increase |
| Mitochondrial Membrane Potential | JC-1 Staining | 45% decrease |
| p-ERK1/2 Expression | Western Blot | 50% decrease |
| p-AKT Expression | Western Blot | 40% decrease |
| Bax/Bcl-2 Ratio | Western Blot | 3-fold increase |
| Cleaved Caspase-3 | Western Blot | 4-fold increase |
| NF-κB (p65) nuclear translocation | Western Blot | 70% decrease |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium with the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.
Wound Healing Assay for Cell Migration
This assay assesses the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell lines (e.g., SCC-9)
-
6-well plates
-
200 µL pipette tips
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound (e.g., 25, 50 µM, based on low cytotoxicity observed for Pyrocurzerenone).[6][7]
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete medium
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells (5 x 10⁴ cells) in serum-free medium containing the desired concentration of this compound.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression and phosphorylation of key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Postulated signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for this compound research.
References
- 1. researchgate.net [researchgate.net]
- 2. Curzerene Suppresses Hepatocellular Carcinoma Progression Through the PI3K/AKT/MTOR Pathway [scielo.org.mx]
- 3. Anticancer effects of curzerenone against drug-resistant human lung carcinoma cells are mediated via programmed cell death, loss of mitochondrial membrane potential, ROS, and blocking the ERK/MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbuon.com [jbuon.com]
- 5. Pyrocurzerenone suppresses human oral cancer cell metastasis by inhibiting the expression of ERK1/2 and cathepsin S proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrocurzerenone suppresses human oral cancer cell metastasis by inhibiting the expression of ERK1/2 and cathepsin S proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antimicrobial Effects of Dihydropyrocurzerenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrocurzerenone, a furanosesquiterpene isolated from the resin of Commiphora sphaerocarpa, represents a class of natural products with potential therapeutic applications.[1] This document provides a comprehensive set of protocols for evaluating the antimicrobial efficacy of this compound. The methodologies outlined are based on established standards for antimicrobial susceptibility testing, adapted for natural product evaluation, to ensure reliable and reproducible results. The protocols include preliminary screening using the disk diffusion method, determination of minimum inhibitory concentration (MIC) via broth microdilution, and assessment of bactericidal or bacteriostatic activity through time-kill kinetic assays.
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound is not yet elucidated, related furanosesquiterpenoids from Commiphora myrrha have been shown to exhibit antibacterial activity, with molecular docking studies suggesting inhibition of bacterial DNA gyrase.[2] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell death. The proposed signaling pathway diagram illustrates this hypothesized mechanism.
Caption: Hypothesized mechanism of this compound inhibiting bacterial DNA gyrase.
Experimental Workflow
The overall workflow for assessing the antimicrobial properties of this compound follows a tiered approach, from initial screening to more detailed characterization of its inhibitory and killing kinetics.
Caption: Overall experimental workflow for antimicrobial testing of this compound.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in the following tables for clear comparison and interpretation.
Table 1: Disk Diffusion Assay Results
| Test Microorganism | This compound Conc. (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ||||||
| Escherichia coli | ||||||
| Pseudomonas aeruginosa | ||||||
| Candida albicans |
Table 2: Minimum Inhibitory Concentration (MIC) Results
| Test Microorganism | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans |
Table 3: Time-Kill Assay Results (Log10 CFU/mL)
| Time (hours) | Growth Control | This compound (MIC) | This compound (2x MIC) | This compound (4x MIC) | Positive Control |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a known amount of pure this compound.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Disk Diffusion Assay Protocol
This method provides a preliminary qualitative assessment of antimicrobial activity.
-
Inoculum Preparation : Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard.[3][4] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Plate Inoculation : Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.[3][5]
-
Disk Application :
-
Aseptically apply sterile blank paper disks (6 mm in diameter) to the agar surface.[6]
-
Pipette a specific volume (e.g., 20 µL) of the this compound stock solution or its dilutions onto each disk to achieve the desired concentration per disk.[5]
-
Apply a positive control disk (a standard antibiotic) and a negative control disk (solvent only).
-
-
Incubation : Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[5]
-
Result Measurement : Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).[1][5]
Broth Microdilution Assay for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible growth. The protocol should follow Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]
-
Plate Preparation :
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculum Preparation : Prepare a standardized inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[10]
-
Inoculation : Add 100 µL of the diluted inoculum to each well.
-
Controls :
-
Growth Control : A well containing only broth and inoculum.
-
Sterility Control : A well containing only broth.
-
Positive Control : A serial dilution of a standard antibiotic.
-
-
Incubation : Cover the plate and incubate under the same conditions as the disk diffusion assay.
-
MIC Determination : The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity). A growth indicator like resazurin can be added to aid in visualization.[11]
Time-Kill Kinetic Assay Protocol
This assay determines whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Preparation :
-
Prepare tubes with MHB containing this compound at concentrations of MIC, 2x MIC, and 4x MIC.
-
Include a growth control tube without the compound.
-
-
Inoculation : Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[12][13]
-
Sampling and Plating :
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[12]
-
Perform serial dilutions of the aliquot in sterile saline or broth.
-
Plate the dilutions onto agar plates and incubate.
-
-
Colony Counting : After incubation, count the number of colonies (CFU/mL) on the plates.
-
Data Analysis : Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14] A bacteriostatic effect is observed when there is a prevention of growth without a significant reduction in the bacterial count.
References
- 1. Setting the Stage: Essential Materials and Methods for Disc Diffusion Testing of Plant Extracts [plantextractwholesale.com]
- 2. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. asm.org [asm.org]
- 5. asm.org [asm.org]
- 6. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
Dihydropyrocurzerenone: A Furanosesquiterpenoid Standard for Phytochemical Analysis and Biological Activity Screening
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydropyrocurzerenone is a furanosesquiterpene that has been isolated from the resin of Commiphora sphaerocarpa. As a distinct phytochemical marker, its quantification is crucial for the standardization of raw materials and extracts derived from this plant species. Furthermore, emerging research on related furanosesquiterpenoids suggests potential anti-inflammatory and antioxidant properties, making this compound a compound of interest for drug discovery and development.
This document provides detailed protocols for the use of this compound as a standard in phytochemical analysis using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). It also outlines methodologies for investigating its potential biological activities, specifically its antioxidant capacity and its modulatory effects on key inflammatory signaling pathways.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₈O₂ |
| Molecular Weight | 230.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, chloroform |
| Storage | Store at -20°C in a dry, dark place. |
Application: Phytochemical Analysis
This compound serves as a reference standard for the identification and quantification of this compound in plant extracts and herbal formulations.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a validated HPLC-UV method for the quantification of this compound. The method is based on a previously reported validated method for other furanosesquiterpenoids from Commiphora species[1][2].
3.1.1. Experimental Protocol: HPLC Quantification
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade) for sample and standard preparation
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL by serial dilution with methanol.
-
-
Sample Preparation (Illustrative for Commiphora sphaerocarpa resin):
-
Accurately weigh 1 g of powdered resin and extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound in the sample by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
3.1.2. Method Validation Data (Illustrative)
The following table summarizes the typical validation parameters for this HPLC method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Recovery | 98.5 - 101.2% |
| Precision (%RSD) | < 2% |
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC provides a rapid and efficient method for the fingerprinting and quantification of this compound in complex herbal extracts.
3.2.1. Experimental Protocol: HPTLC Fingerprinting and Quantification
Instrumentation:
-
HPTLC system with an automatic sampler, developing chamber, and densitometric scanner
-
HPTLC plates pre-coated with silica gel 60 F₂₅₄
-
Data analysis software
Reagents and Materials:
-
This compound reference standard
-
Toluene (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Vanillin-sulfuric acid spray reagent
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates silica gel 60 F₂₅₄
-
Mobile Phase: Toluene:Ethyl Acetate (90:10, v/v)
-
Application Volume: 5 µL
-
Band Length: 8 mm
-
Development: In a twin-trough chamber saturated with the mobile phase for 20 minutes.
-
Drying: Air-dried for 5 minutes.
-
Derivatization: Spray with vanillin-sulfuric acid reagent and heat at 105°C for 5 minutes.
-
Densitometric Scanning: At 550 nm.
Procedure:
-
Standard and Sample Application:
-
Apply bands of the standard this compound solution (1 mg/mL in methanol) and the prepared plant extract onto the HPTLC plate.
-
-
Chromatogram Development:
-
Develop the plate in the saturated developing chamber until the mobile phase front reaches approximately 8 cm.
-
-
Detection and Quantification:
-
After derivatization, scan the plate using the densitometer at 550 nm.
-
Identify the band corresponding to this compound in the sample by comparing the Rf value with the standard.
-
Quantify the amount of this compound by comparing the peak area of the sample with that of the standard.
-
Application: Biological Activity Screening
Preliminary studies on the essential oil of Commiphora sphaerocarpa suggest potential anti-inflammatory and antioxidant activities. The following protocols can be used to investigate the specific contribution of this compound to these effects.
Antioxidant Activity Assays
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound (e.g., 10-100 µg/mL) in methanol.
-
In a 96-well plate, add 100 µL of each this compound solution to 100 µL of the DPPH solution.
-
Use ascorbic acid as a positive control and methanol as a blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic absorbance.
Experimental Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound (e.g., 10-100 µg/mL) in ethanol.
-
Add 10 µL of each this compound solution to 1 mL of the diluted ABTS•⁺ solution.
-
Use Trolox as a positive control.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways
Principle: Inflammation is often mediated by the activation of signaling pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines. This protocol outlines a general workflow to assess the inhibitory effect of this compound on these pathways in a cell-based model.
Experimental Workflow:
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Signaling Pathway Analysis:
The potential inhibitory effect of this compound on the NF-κB and MAPK signaling pathways can be visualized as follows.
Caption: Proposed inhibitory mechanism of this compound on inflammatory signaling pathways.
Conclusion
This compound is a valuable phytochemical standard for the quality control of Commiphora sphaerocarpa and related products. The provided HPLC and HPTLC methods offer robust and reliable approaches for its quantification. Furthermore, the outlined protocols for assessing antioxidant and anti-inflammatory activities provide a framework for exploring the therapeutic potential of this furanosesquiterpenoid. Further research is warranted to fully elucidate its biological mechanisms of action.
References
- 1. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydropyrocurzerenone in Neuroprotective Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies on the neuroprotective applications of Dihydropyrocurzerenone are limited. The following application notes and protocols are based on the known biological activities of structurally related compounds found in Curcuma species, such as curcumin and other sesquiterpenoids. These protocols provide a general framework for investigating the potential neuroprotective effects of this compound.
Introduction
This compound is a sesquiterpenoid derived from plants of the Curcuma genus, which are known for their rich phytochemical content with various medicinal properties. Notably, compounds isolated from Curcuma zedoaria have demonstrated significant antioxidant and neuroprotective activities. For instance, constituents like curcumenol and dehydrocurdione have shown protective effects on neuronal cells.[1] The neuroprotective potential of natural products is often attributed to their ability to counteract oxidative stress and inflammation, two key pathological mechanisms in neurodegenerative diseases.[2][3] This document outlines potential applications and detailed experimental protocols to evaluate the neuroprotective effects of this compound.
Hypothesized Neuroprotective Mechanisms of this compound
Based on the activities of related compounds, this compound is hypothesized to exert neuroprotective effects through the following mechanisms:
-
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress, a primary contributor to neuronal damage in neurodegenerative conditions.[1]
-
Anti-inflammatory Effects: By inhibiting pro-inflammatory mediators in microglia, the resident immune cells of the brain. Chronic activation of microglia contributes to neurotoxicity.
-
Modulation of Cell Death Pathways: By protecting neurons from apoptosis (programmed cell death) induced by neurotoxic stimuli such as glutamate or hydrogen peroxide (H₂O₂).
The following diagram illustrates the potential signaling pathways that could be modulated by this compound to confer neuroprotection.
Caption: Hypothesized neuroprotective mechanism of this compound.
Experimental Protocols
The following protocols are designed to assess the neuroprotective potential of this compound (in vitro).
Assessment of Antioxidant Activity
This protocol determines the free radical scavenging capacity of this compound.
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical that is reduced in the presence of an antioxidant, resulting in a color change from purple to yellow, which can be measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound (e.g., 1, 10, 50, 100, 200 µg/mL).
-
In a 96-well plate, add 100 µL of each dilution to triplicate wells.
-
Add 100 µL of 0.1 mM DPPH solution in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
References
Application Notes and Protocols for the Synthesis of Dihydropyrocurzerenone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Dihydropyrocurzerenone analogs, building upon established synthetic strategies for furanosesquiterpenes. The methodologies outlined are primarily based on the total synthesis of pyrocurzerenone, a key precursor to this compound.
Introduction
This compound is a furanosesquiterpene natural product isolated from the resin of Commiphora sphaerocarpa. Sesquiterpenoids, a large class of natural products, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Analogs of this compound are of interest for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The synthesis of these analogs allows for systematic modifications of the core structure to optimize biological activity and pharmacokinetic properties.
The synthetic strategy presented here focuses on the construction of the key dihydrobenzofuranone core, followed by modifications to generate a library of analogs. This approach provides a versatile platform for medicinal chemistry and drug discovery programs.
General Synthetic Strategy
The total synthesis of this compound analogs can be conceptually divided into three main stages:
-
Synthesis of the Cyclohexane Precursor: Construction of a suitably functionalized cyclohexane ring which will form the carbocyclic portion of the fused ring system.
-
Furan Annulation: Formation of the furan ring onto the cyclohexane core to generate the key dihydrobenzofuranone intermediate.
-
Final Modifications and Derivatization: Introduction of key functional groups and subsequent chemical transformations to yield this compound and its analogs.
This overall workflow is depicted in the following diagram:
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
The following protocols are based on the synthetic route to pyrocurzerenone, which can be readily adapted for the synthesis of this compound by a final reduction step.
Protocol 1: Synthesis of 5-Methyl-5-vinylcyclohexane-1,3-dione
This protocol describes the synthesis of a key precursor for the furan annulation reaction.
Materials:
-
Methyl vinyl ketone
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add ethyl acetoacetate dropwise at 0 °C with stirring.
-
After stirring for 30 minutes, add methyl vinyl ketone dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then subjected to hydrolysis and decarboxylation by refluxing with aqueous acid to yield 5-methyl-5-vinylcyclohexane-1,3-dione.
-
Purify the final product by column chromatography on silica gel.
Expected Yield: 60-70%
Protocol 2: Synthesis of 3,6-Dimethyl-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one (Pyrocurzerenone Precursor)
This protocol details the crucial 3-methylfuran annulation step.
Materials:
-
5-Methyl-5-vinylcyclohexane-1,3-dione (from Protocol 1)
-
1-Nitro-1-(phenylthio)propene
-
Potassium fluoride (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Sodium periodate
-
Methanol/Water
-
Toluene
-
Pyridine
-
Alumina (activated, neutral)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 5-methyl-5-vinylcyclohexane-1,3-dione in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium fluoride.
-
To this suspension, add a solution of 1-nitro-1-(phenylthio)propene in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude intermediate is then oxidized using sodium periodate in an aqueous methanol solution.
-
After oxidation, the resulting sulfoxide is eliminated by refluxing in toluene containing pyridine and activated neutral alumina to afford the dihydrobenzofuranone product.
-
Purify the product by flash column chromatography on silica gel.
Expected Yield: 50-60% over two steps.
Protocol 3: Synthesis of Pyrocurzerenone and this compound
This protocol describes the final steps to obtain pyrocurzerenone and its subsequent reduction to this compound.
Materials:
-
3,6-Dimethyl-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one (from Protocol 2)
-
Methylmagnesium iodide (Grignard reagent) or Methyllithium
-
Phosphorus oxychloride
-
Pyridine
-
Sodium borohydride (NaBH4) or other reducing agents
-
Methanol
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure for Pyrocurzerenone:
-
The dihydrobenzofuranone from Protocol 2 is treated with a methylating agent such as methylmagnesium iodide or methyllithium to introduce the final methyl group.
-
The resulting tertiary alcohol is then dehydrated using a reagent like phosphorus oxychloride in pyridine to furnish pyrocurzerenone.
-
Purify the final product by column chromatography.
Procedure for this compound:
-
Dissolve pyrocurzerenone in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C and add a reducing agent, for example, sodium borohydride, portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude this compound.
-
Purify by column chromatography.
Synthesis of Analogs
The synthetic route described provides multiple points for diversification to generate a library of this compound analogs.
Diversification Strategy:
Caption: Strategies for the diversification of this compound analogs.
-
Modification of the Cyclohexane Ring: By using different Michael acceptors in Protocol 1, analogs with various substituents on the carbocyclic ring can be synthesized.
-
Modification of the Furan Ring: Employing different nitroalkenes in Protocol 2 will lead to analogs with diverse substitution patterns on the furan moiety.
-
Variation of the C6-Substituent: The use of different Grignard reagents in Protocol 3 allows for the introduction of a wide range of alkyl or aryl groups at the C6 position.
-
Derivatization of the Final Product: The hydroxyl group in this compound can be further functionalized to create esters, ethers, and other derivatives.
Data Presentation
The following table summarizes the key intermediates and final products with their respective molecular weights and expected yields based on the described protocols.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 5-Methyl-5-vinylcyclohexane-1,3-dione | OO | C8H10O2 | 138.16 | 60-70 |
| 3,6-Dimethyl-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one | OO | C12H14O2 | 190.24 | 50-60 |
| Pyrocurzerenone | O | C15H18O | 214.30 | Variable |
| This compound | OOH | C15H20O2 | 232.32 | >90 (reduction) |
Note: Yields are estimates and may vary depending on reaction scale and optimization of conditions.
Conclusion
The synthetic strategies and protocols outlined in these application notes provide a robust framework for the synthesis of this compound and a diverse range of its analogs. By systematically applying the principles of retrosynthetic analysis and chemical diversification, researchers can generate novel compounds for biological evaluation and advance the discovery of new therapeutic agents. Careful execution of the experimental procedures and thorough characterization of all intermediates and final products are essential for the success of these synthetic endeavors.
Dihydropyrocurzerenone: Unraveling the Mechanism of a Promising Natural Compound
Introduction
Dihydropyrocurzerenone, a furanosesquiterpene isolated from the resin of Commiphora sphaerocarpa, has emerged as a compound of interest in natural product research. Furanosesquiterpenes, a class of secondary metabolites found in various plant species, are known to possess a wide range of biological activities. Notably, related compounds such as curzerenone and furanodienone, also found in Commiphora species, have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This has spurred further investigation into the therapeutic potential of other furanosesquiterpenes like this compound.
This document aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action. However, based on a thorough review of publicly available scientific literature, specific studies detailing the molecular mechanisms, signaling pathways, and quantitative biological data for this compound are not yet available. Therefore, this document will outline general methodologies and experimental protocols commonly employed in the study of natural products with potential anti-inflammatory and anticancer activities, which can be adapted for future investigations of this compound.
Potential Therapeutic Areas and General Mechanisms
While direct evidence for this compound is pending, the known activities of structurally similar compounds suggest potential therapeutic applications in oncology and inflammatory diseases. The following sections outline hypothetical mechanisms and the experimental approaches to validate them.
Anticipated Anti-inflammatory Activity
The anti-inflammatory effects of natural compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A plausible hypothesis for this compound's mechanism of action could involve the inhibition of pro-inflammatory mediators.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.
Anticipated Anticancer Activity
The anticancer potential of furanosesquiterpenes could be mediated through the induction of apoptosis (programmed cell death), inhibition of cell proliferation, or cell cycle arrest in cancer cells.
Hypothetical Signaling Pathway for Anticancer Action
Caption: Hypothetical induction of apoptosis and cell cycle arrest by this compound.
Proposed Experimental Protocols
The following are detailed protocols that can be utilized to investigate the mechanism of action of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
After 24 hours, treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Assess cell viability using the MTT assay.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Measure NO concentration in the culture supernatant using the Griess reagent.
-
-
Cytokine Measurement (ELISA):
-
Collect culture supernatants from LPS-stimulated cells treated with this compound.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
-
Western Blot Analysis:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., p-NF-κB, IκBα, p-p38, p-ERK, p-JNK, COX-2, iNOS).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Experimental Workflow for Anti-inflammatory Studies
Caption: A stepwise workflow for investigating the anti-inflammatory effects of this compound.
Protocol 2: In Vitro Anticancer Activity Assessment
Objective: To evaluate the cytotoxic and apoptotic effects of this compound on human cancer cell lines.
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).
Methodology:
-
Cell Culture: Maintain cancer cell lines in their respective recommended media and conditions.
-
Cytotoxicity Assay:
-
Seed cells in 96-well plates.
-
Treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
Determine cell viability using the SRB (sulforhodamine B) or MTT assay to calculate the IC₅₀ value.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Treat cells with this compound at its IC₅₀ concentration.
-
Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using a flow cytometer.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with this compound.
-
Fix cells in ethanol and stain with PI.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.
-
-
Western Blot Analysis:
-
Probe for key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and cell cycle regulation (e.g., Cyclin B1, CDK1, p21).
-
Quantitative Data Summary (Hypothetical)
As no experimental data for this compound is currently available, the following table is a template for how such data could be presented.
| Assay | Cell Line | Parameter | This compound Concentration | Result |
| MTT Assay | RAW 264.7 | Cell Viability | 1 - 50 µM | >90% viability up to 50 µM |
| Griess Assay | RAW 264.7 | NO Production | 10 µM | Data Not Available |
| ELISA | RAW 264.7 | TNF-α Levels | 10 µM | Data Not Available |
| SRB Assay | MCF-7 | IC₅₀ (48h) | Concentration Range | Data Not Available |
| Flow Cytometry | MCF-7 | Apoptosis (%) | IC₅₀ Concentration | Data Not Available |
Conclusion
While the therapeutic potential of this compound is suggested by the activities of related furanosesquiterpenes, dedicated research is required to elucidate its specific mechanism of action. The experimental protocols and hypothetical frameworks presented here provide a roadmap for future investigations. Such studies are crucial to validate the potential of this compound as a novel anti-inflammatory or anticancer agent and to pave the way for its potential development as a therapeutic lead compound. The scientific community eagerly awaits forthcoming research that will shed light on the biological activities and molecular targets of this intriguing natural product.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihydropyrocurzerenone Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Dihydropyrocurzerenone from natural sources.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
Q: My initial crude extract shows a very low yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low extraction yield can stem from several factors, ranging from the starting material to the extraction parameters. Consider the following troubleshooting steps:
-
Starting Material Quality: The concentration of this compound can vary significantly based on the plant's geographic origin, harvest time, and storage conditions. Ensure you are using a high-quality, properly identified source material, preferably the resin of Commiphora sphaerocarpa or a related species.[1]
-
Particle Size: Inefficient extraction can occur if the particle size of the raw material is too large, limiting solvent penetration. Conversely, if it's too fine, it can lead to filter clogging and solvent loss. Grinding the material to a consistent, moderately fine powder is recommended.
-
Solvent Selection: The choice of solvent is critical for selectively extracting sesquiterpenes like this compound. Non-polar to moderately polar solvents are typically effective. You may need to test a range of solvents to find the optimal one for your specific matrix. Chloroform and ethanol have shown high efficiency for extracting other terpenoids.[2]
-
Extraction Method and Parameters: The extraction technique and its parameters (temperature, time, pressure) significantly impact yield. Conventional methods like maceration may be less efficient than modern techniques like Pressurized Liquid Extraction (PLE) or Ultrasound-Assisted Extraction (UAE).[2][3] Optimization of these parameters is crucial.
Issue 2: Co-extraction of Impurities
Q: My crude extract is highly impure, making downstream purification difficult. How can I improve the selectivity of my extraction?
A: High impurity levels are a common challenge in natural product extraction. Here’s how to address it:
-
Solvent Polarity: Using a highly non-polar solvent initially (e.g., hexane) can help remove unwanted lipids and waxes (defatting) before the main extraction with a more polar solvent.
-
Sequential Extraction: Employ a sequential extraction strategy with solvents of increasing polarity. For example, start with hexane, followed by ethyl acetate, and then methanol. Analyze the fractions from each solvent to determine where your target compound is most concentrated.
-
Solid-Phase Extraction (SPE): Before column chromatography, you can use an SPE cartridge to perform a preliminary cleanup of the crude extract. This can remove major classes of interfering compounds.
Issue 3: Degradation of this compound During Processing
Q: I suspect my target compound is degrading during extraction or storage. What are the likely causes and preventive measures?
A: this compound, like many natural products containing dihydro-moieties, can be susceptible to degradation.[4][5][6] Key factors to consider are:
-
Temperature: High temperatures used during solvent evaporation or extraction can lead to thermal degradation.[5] It is advisable to use the lowest effective temperature for extraction and to evaporate solvents under reduced pressure (e.g., using a rotary evaporator).
-
Light Exposure: Some compounds with similar structures are known to be light-sensitive.[5][6] It is good practice to protect your samples from direct light by using amber glassware or covering flasks with aluminum foil.
-
pH Stability: The stability of your compound may be pH-dependent.[4][7] Buffering your extraction solvent or maintaining a neutral pH during processing can prevent acid- or base-catalyzed degradation.
-
Oxidation: Exposure to air can cause oxidation. Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.
-
Storage Conditions: Store both the raw material and extracts at low temperatures (4°C for short-term, -20°C or lower for long-term) to minimize degradation.[4]
Issue 4: Poor Separation During Chromatographic Purification
Q: I'm having trouble separating this compound from closely related compounds using column chromatography. What can I do to improve resolution?
A: Achieving good separation is key to obtaining a pure compound. If you are facing challenges, try the following:
-
Stationary Phase: If using normal-phase silica gel, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Mobile Phase Optimization: Systematically vary the solvent system for your column. A common approach is to start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use Thin Layer Chromatography (TLC) to test various solvent mixtures before running the column.
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can often provide better separation than an isocratic (constant composition) elution.
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC offers much higher resolution than traditional column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best natural source for obtaining this compound?
A1: this compound has been isolated from the resin of Commiphora sphaerocarpa.[1] The yield and purity can be influenced by the geographical location, season of harvest, and post-harvest handling of the plant material.
Q2: Which extraction method is recommended for maximizing the yield of this compound?
A2: While traditional methods like maceration can be used, modern techniques such as Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient in terms of time, solvent consumption, and yield.[2][3] The optimal method may depend on the available equipment and the scale of the extraction.
Q3: How do I choose the right solvent for extraction?
A3: Solvent selection is crucial and should be based on the polarity of this compound (a sesquiterpenoid). A good starting point is to test solvents of varying polarities, such as hexane, chloroform, ethyl acetate, and ethanol. An initial pilot study with small amounts of plant material can help determine the most effective solvent.
Q4: What are the recommended conditions for storing the purified this compound?
A4: To ensure long-term stability, purified this compound should be stored as a solid or in a non-reactive solvent (e.g., ethanol) at low temperatures, preferably -20°C or -80°C.[4] It should be protected from light and air.
Data Presentation
The following tables present illustrative data for optimizing the extraction and purification of this compound. Note: This data is hypothetical and for demonstration purposes.
Table 1: Comparison of Extraction Solvents and Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Crude Yield (%) | This compound Purity in Crude Extract (%) |
| Maceration | Hexane | 25 | 72 hr | 2.5 | 15 |
| Maceration | Ethyl Acetate | 25 | 72 hr | 5.8 | 35 |
| Maceration | Ethanol (95%) | 25 | 72 hr | 8.2 | 20 |
| Soxhlet | Ethyl Acetate | 77 | 8 hr | 7.1 | 40 |
| UAE | Ethyl Acetate | 40 | 30 min | 6.5 | 42 |
| PLE | Ethyl Acetate | 50 | 15 min | 7.5 | 45 |
Table 2: Optimization of Column Chromatography Conditions
| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Loading (mg crude/g silica) | Final Yield (mg) | Purity (%) |
| Silica Gel 60 | 95:5 | 50 | 15.2 | 85 |
| Silica Gel 60 | 90:10 | 50 | 18.5 | 92 |
| Silica Gel 60 | 85:15 | 50 | 17.8 | 90 |
| Silica Gel 60 | 90:10 | 100 | 25.1 | 78 |
| Alumina | 90:10 | 50 | 16.9 | 88 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Grind the dried resin of Commiphora sphaerocarpa to a fine powder (particle size 0.5-1.0 mm).
-
Extraction:
-
Place 10 g of the powdered material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of ethyl acetate (1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at 40°C for 30 minutes.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Wash the solid residue with an additional 20 mL of ethyl acetate.
-
-
Concentration:
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a bath temperature of 40°C.
-
-
Drying: Dry the resulting crude extract in a vacuum desiccator to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel 60 (70-230 mesh) in hexane.
-
Pack a glass column with the slurry to the desired bed height.
-
-
Sample Loading:
-
Dissolve 1 g of the crude extract in a minimal amount of dichloromethane.
-
Add 2 g of silica gel to this solution and dry it to a free-flowing powder.
-
Carefully load this powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v).
-
-
Fraction Collection:
-
Collect fractions of 10-20 mL.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 8:2) and visualize with an appropriate stain (e.g., vanillin-sulfuric acid).
-
-
Pooling and Concentration:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extraction of rotenone from Derris elliptica and Derris malaccensis by pressurized liquid extraction compared with maceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pressurized Liquid Extraction as a Novel Technique for the Isolation of Laurus nobilis L. Leaf Polyphenols [mdpi.com]
- 4. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Dihydropyrocurzerenone in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Dihydropyrocurzerenone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems you might encounter when working with this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation or Cloudiness in Solution | Poor solubility of this compound in the chosen solvent. | 1. Co-solvent Addition: Introduce a small percentage of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 to your aqueous buffer. 2. pH Adjustment: Evaluate the effect of pH on solubility. Since some related compounds show better stability in acidic conditions, try adjusting the pH to a lower value (e.g., 5.5) using a suitable buffer system like acetate buffer. 3. Sonication: Gently sonicate the solution to aid in dissolution. |
| Loss of Compound Over Time (Degradation) | This compound, as a furanosesquiterpene, may be susceptible to hydrolysis, oxidation, or photodegradation. | 1. pH Control: Maintain a slightly acidic pH (e.g., 5.5) as sesquiterpene lactones can be unstable at neutral or basic pH.[1] 2. Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C) and protect from light.[2] 3. Use of Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to mitigate oxidative degradation. 4. Solvent Selection: For storage, consider using anhydrous aprotic solvents like DMSO or DMF and prepare aqueous solutions fresh for experiments. |
| Inconsistent Experimental Results | Variability in solution preparation, storage conditions, or degradation of the compound. | 1. Standardized Protocol: Ensure a consistent and detailed protocol for solution preparation, including solvent, concentration, and dissolution method. 2. Fresh Solutions: Prepare fresh working solutions from a frozen stock solution for each experiment to minimize degradation-related variability. 3. Stability Assessment: Perform a preliminary stability study under your specific experimental conditions (solvent, pH, temperature) to understand the degradation kinetics of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
A1: this compound is a furanosesquiterpene that has been isolated from the resin of Commiphora sphaerocarpa.[1][3] Furanosesquiterpenes are a class of natural products characterized by a 15-carbon skeleton containing a furan ring.
Q2: What are the likely degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound are not well-documented, furan-containing compounds and sesquiterpene lactones can be susceptible to:
-
Hydrolysis: The ester or lactone functionalities, if present or formed, can be hydrolyzed, especially under neutral to basic conditions.
-
Oxidation: The furan ring and other electron-rich moieties can be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4]
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: For long-term storage, it is advisable to store this compound as a solid at low temperatures. For stock solutions, high-purity anhydrous DMSO or ethanol are commonly used. For aqueous experimental solutions, it is best to prepare them fresh from the stock solution. The stability of the compound can vary significantly between different solvents and storage conditions.[2]
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A stability study typically involves incubating the compound in the desired solution and analyzing samples at different time points to quantify the remaining parent compound.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Chemical Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a buffered solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate buffer (pH 7.4) and Acetate buffer (pH 5.5)
-
Methanol, HPLC grade
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution with the respective buffers (pH 7.4 and pH 5.5) to a final concentration of 10 µM.
-
Incubation: Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C) and protect from light.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the degradation by adding an equal volume of cold methanol to the aliquot.
-
Analysis: Analyze the samples by a validated RP-HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation rate.
Protocol 2: Development of a Reversed-Phase HPLC Method for this compound Quantification
This protocol provides a starting point for developing an analytical method to quantify this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound. If unknown, a photodiode array (PDA) detector can be used to identify the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Workflow for assessing the chemical stability of this compound.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. A NOVEL FORMULA - DIPHENYLCYCLOPROPENONE IN ISOPROPANOL MAY BE USEFUL IN TOPICAL THERAPY OF PATIENTS WITH ALOPECIA AREATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxidation and degradation products of papaverine. Part II[1]: investigations on the photochemical degradation of papaverine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydropyrocurzerenone Synthesis
Welcome to the technical support center for the synthesis of Dihydropyrocurzerenone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this furanosesquiterpene. The following guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice for challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the furanoguaianone core of this compound?
A common and effective strategy involves a multi-step sequence that typically includes the formation of a γ-ketoester, followed by the construction of the furan ring, and subsequent cyclization to form the guaianolide skeleton. Key reactions often employed are γ-ketoester synthesis, furan annulation (e.g., via a Paal-Knorr synthesis or other cyclization methods), and an intramolecular cyclization, which can sometimes be achieved through methods like a Nazarov cyclization or photochemical rearrangements.
Q2: I am having trouble with the furan annulation step. What are some common causes of failure?
Low yields or failure in the furan annulation step can often be attributed to several factors. These include incomplete formation of the 1,4-dicarbonyl precursor, inappropriate reaction conditions (e.g., temperature, pH), or the use of a dehydrating agent that is not sufficiently effective. Steric hindrance around the carbonyl groups can also impede cyclization. It is crucial to ensure the purity of the 1,4-dicarbonyl intermediate before proceeding with the cyclization.
Q3: My photochemical rearrangement is giving a complex mixture of products. How can I improve the selectivity?
Photochemical reactions are notoriously sensitive to reaction conditions. To improve selectivity, consider the following:
-
Wavelength of Light: Using a more specific wavelength of UV light can help to excite the desired chromophore selectively.
-
Solvent: The polarity of the solvent can significantly influence the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar (e.g., acetonitrile).
-
Photosensitizer: In some cases, a triplet sensitizer can be used to promote a specific reaction pathway over others.
-
Concentration: Running the reaction at a lower concentration can sometimes minimize intermolecular side reactions.
Q4: How can I achieve the final reduction of the dihydrofuranone ring to obtain this compound?
The reduction of a curzerenone-like precursor to this compound involves the saturation of a double bond within the dihydrofuranone ring. This can typically be achieved through catalytic hydrogenation. Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The choice of solvent and catalyst loading may need to be optimized to achieve high yield and avoid over-reduction of other functional groups.
Troubleshooting Guides
Step 1: γ-Ketoester Synthesis
This step is foundational for building the carbon skeleton. A common method is the reaction of an enolate with an α-haloester.
Experimental Protocol Example (based on analogous syntheses):
To a solution of a suitable ketone in an aprotic solvent like tetrahydrofuran (THF) at -78 °C, a strong base such as lithium diisopropylamide (LDA) is added dropwise to form the enolate. After stirring for a specified time, an α-haloester (e.g., ethyl bromoacetate) is added, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Incomplete enolate formation. 2. Inactive α-haloester. 3. Reaction temperature too high. | 1. Ensure the use of a strong, freshly prepared base (e.g., LDA). Check the quality of the ketone starting material. 2. Use a freshly opened or purified α-haloester. 3. Maintain a low temperature (-78 °C) during enolate formation and initial reaction. |
| Formation of side products (e.g., self-condensation of ketone) | 1. Slow addition of the electrophile. 2. Reaction warmed too quickly. | 1. Add the α-haloester quickly to the pre-formed enolate. 2. Allow the reaction to warm to room temperature slowly over several hours. |
| Di-alkylation of the ketone | 1. Use of excess α-haloester. 2. Enolate equilibration. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the α-haloester. 2. Use a stronger, non-nucleophilic base and maintain a low temperature to favor kinetic enolate formation. |
Step 2: Furan Annulation
The formation of the furan ring is a critical step in the synthesis of this compound. This is often achieved by converting the γ-ketoester to a 1,4-dicarbonyl compound, followed by acid-catalyzed cyclization.
Experimental Protocol Example (Paal-Knorr type synthesis):
The γ-ketoester is hydrolyzed to the corresponding carboxylic acid, which is then converted to a methyl ketone. The resulting 1,4-dicarbonyl compound is then dissolved in a solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the cyclization to completion.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete cyclization | 1. Insufficient acid catalyst. 2. Incomplete removal of water. 3. Reaction time too short. | 1. Increase the amount of acid catalyst. 2. Ensure efficient water removal with a properly functioning Dean-Stark trap. 3. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Decomposition of starting material or product | 1. Acid catalyst is too strong or used in excess. 2. Reaction temperature is too high. | 1. Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS). 2. Reduce the reaction temperature and extend the reaction time. |
| Low yield | 1. Impure 1,4-dicarbonyl starting material. 2. Side reactions due to prolonged heating. | 1. Purify the 1,4-dicarbonyl intermediate by chromatography before cyclization. 2. Optimize the reaction time to maximize product formation while minimizing degradation. |
Visualizing the Synthesis Workflow
To aid in understanding the logical flow of the synthesis and troubleshooting process, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting experimental issues.
Technical Support Center: Overcoming Solubility Challenges with Dihydropyrocurzerenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of Dihydropyrocurzerenone, a furanosesquiterpene[1], in various experimental assays. Given its classification, this compound is presumed to be a hydrophobic compound, a common challenge for many natural products in aqueous assay environments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?
A1: This is a common issue known as "compound precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The dramatic decrease in the organic solvent concentration causes the compound to fall out of solution. Strategies to mitigate this include optimizing the final DMSO concentration, using solubility-enhancing excipients, or employing alternative formulation techniques.
Q2: I am observing high variability in my assay results with this compound. Could this be related to its solubility?
A2: Yes, poor solubility is a frequent cause of high variability in assay results.[2] Inconsistent compound concentration in the assay wells due to precipitation or aggregation can lead to unreliable data and inaccurate structure-activity relationships (SAR). Before proceeding with your main experiments, it is crucial to visually inspect for any signs of precipitation (cloudiness, particles) after diluting the compound into the final assay buffer.
Q3: What is the best way to prepare a stock solution of this compound if I am unsure of its solubility?
A3: Start by preparing a high-concentration stock solution in an appropriate organic solvent. Anhydrous dimethyl sulfoxide (DMSO) is a common choice for many poorly soluble compounds due to its high solubilizing capacity.[3] It is recommended to start with a small amount of the compound and gradually add the solvent until it is fully dissolved. Filtering the stock solution through a 0.22 µm PTFE syringe filter can remove any potential particulates.
Q4: How should I store my this compound stock solutions?
A4: To maintain the integrity of your compound, store stock solutions in tightly sealed vials at -20°C or -80°C. This helps to minimize solvent evaporation and prevent degradation of the compound over time. When using the stock solution, allow it to thaw completely and come to room temperature before opening to prevent water condensation from affecting the concentration.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound in your assays.
Issue: this compound precipitates out of solution during the experiment.
This is a primary indicator of poor aqueous solubility. The following steps can help you troubleshoot this problem.
Workflow for Addressing Compound Precipitation
Solubility Enhancement Strategies
The following table summarizes various techniques that can be employed to improve the solubility of hydrophobic compounds like this compound in aqueous assay buffers.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent in addition to the primary solvent (e.g., DMSO).[4] | Simple to implement. | Can affect protein function or cell viability at higher concentrations. |
| pH Adjustment | Modifying the pH of the assay buffer to ionize the compound, which can increase its solubility. | Effective for ionizable compounds. | This compound's structure does not suggest ionizable groups. Assay components may be pH-sensitive. |
| Surfactants | Using detergents (e.g., Tween-20, Triton X-100) to form micelles that can encapsulate hydrophobic compounds.[5] | Can significantly increase solubility. | May interfere with some assays or have cellular toxicity. |
| Cyclodextrins | Employing cyclic oligosaccharides (e.g., HP-β-CD) that have a hydrophobic core and a hydrophilic exterior to form inclusion complexes.[5] | Generally low toxicity and high solubilizing capacity. | Can be a more expensive option. |
| Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix.[4] | Can improve dissolution rates and solubility. | Requires more extensive formulation development. |
Experimental Protocols
Here are detailed methodologies for some of the key solubility enhancement techniques.
Protocol 1: Co-solvent Optimization
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Co-solvent Stocks: Prepare stocks of various co-solvents such as ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol.
-
Test Dilutions: In a clear microplate, prepare serial dilutions of the this compound stock solution into your final assay buffer containing different percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%). Keep the final DMSO concentration constant and as low as possible (ideally ≤ 0.5%).
-
Visual Inspection: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours) and visually inspect for any signs of precipitation or turbidity against a dark background.
-
Quantitative Assessment (Optional): For a more rigorous assessment, you can use nephelometry or UV-Vis spectroscopy to measure turbidity.
Protocol 2: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer.
-
Prepare Compound Stock: Prepare a high-concentration stock of this compound in a minimal amount of an appropriate organic solvent (e.g., DMSO or ethanol).
-
Complex Formation: While vigorously vortexing the cyclodextrin solution, slowly add the this compound stock solution dropwise.
-
Equilibration: Allow the mixture to equilibrate by rotating or shaking at room temperature for 1 to 24 hours. The optimal time should be determined empirically.
-
Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex, for use in your assay.
Signaling Pathway and Workflow Diagrams
As the specific signaling pathways modulated by this compound are not well-documented, a generic workflow for investigating a novel compound with low solubility is provided below.
General Experimental Workflow for Poorly Soluble Compounds
Disclaimer: The information provided is based on general principles of handling poorly soluble compounds in experimental assays. Specific optimal conditions for this compound may vary and should be determined empirically.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
refining analytical methods for Dihydropyrocurzerenone detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Dihydropyrocurzerenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it commonly isolated?
This compound is a furanosesquiterpene that has been isolated from the resin of Commiphora sphaerocarpa.[1] Furanosesquiterpenes are a class of organic compounds that are characteristic constituents of the oleo-gum resins from various Commiphora species, which are commonly known as myrrh.[2][3]
Q2: What are the primary analytical methods for the detection and quantification of this compound and other furanosesquiterpenes?
The primary analytical methods used for the analysis of this compound and related furanosesquiterpenes are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] NMR spectroscopy is also utilized for structural elucidation.[1]
Q3: Which extraction methods are suitable for isolating this compound from its plant matrix?
Several extraction methods can be employed to isolate furanosesquiterpenes from the oleo-gum resin of Commiphora species. These include:
-
Matrix Solid-Phase Dispersion (MSPD): This method has shown high efficiency in terms of extraction yield, requiring less sample material, solvent, and time compared to other techniques.[2][3]
-
Soxhlet Extraction: A traditional and effective method for solid-liquid extraction.[3]
-
Ultrasonic Extraction (Sonication): A faster alternative to traditional methods, using ultrasonic waves to facilitate solvent extraction.[3]
-
Maceration: Involves soaking the plant material in a solvent to extract the desired compounds.[4]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Resolution | Inadequate separation of this compound from other structurally similar furanosesquiterpenes (e.g., Curzerenone, Furanodienone).[1] | Optimize the mobile phase composition. A gradient elution with solvents like acetonitrile and water may be necessary. Consider using a different stationary phase (e.g., C18, Phenyl-Hexyl) to improve selectivity. |
| Peak Tailing | Interaction of the analyte with active sites on the column packing material. | Use a high-purity silica column. Add a small amount of a competing base, like triethylamine, to the mobile phase. Ensure the sample solvent is compatible with the mobile phase. |
| Low Signal Intensity | Poor ionization of this compound. The compound may not be present in high enough concentrations in the extract. | Optimize detector settings. If using MS detection, try different ionization modes (e.g., APCI, APPI) which can be more effective for less polar compounds.[5] Concentrate the sample prior to injection. |
| Retention Time Drift | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed. |
GC-MS Analysis
| Problem | Possible Cause | Suggested Solution |
| Peak Broadening or Tailing | Active sites in the GC liner or column. | Use a deactivated liner and a high-quality, low-bleed GC column suitable for sesquiterpenoid analysis. |
| No Peak Detected | This compound may be thermally labile and degrade in the injector or column. Some furanosesquiterpenes can undergo thermal degradation.[6] | Lower the injector temperature. Use a faster oven ramp rate to minimize the time the analyte spends at high temperatures. Consider derivatization to increase thermal stability, although this adds complexity to the sample preparation. |
| Poor Fragmentation/Unclear Mass Spectrum | The compound may not fragment well under standard electron ionization (EI) conditions. | Try using a softer ionization technique if available (e.g., chemical ionization - CI) to obtain a more prominent molecular ion peak. |
| Co-elution with other Components | Complex sample matrix from the plant resin. | Optimize the GC temperature program to improve separation. Use a longer GC column or a column with a different stationary phase.[7] |
Quantitative Data Summary
The choice of extraction method can significantly impact the yield of furanosesquiterpenes. The following table summarizes a comparison of different extraction techniques for two furanosesquiterpenoids from Commiphora myrrha.[3]
| Extraction Method | Total Extraction Yield (mg/g) | Sample Amount (g) | Solvent Volume (mL) | Time |
| MSPD | 38.7 | 0.1 | 15 | 15 min |
| Soxhlet | 33.75 | 0.5 | 100 | 6 h |
| Sonication | 29.3 | 0.25 | 30 | 20 min |
Data adapted from a study on related furanosesquiterpenoids from Commiphora myrrha.[3]
Experimental Protocols
Sample Preparation: Matrix Solid-Phase Dispersion (MSPD) Extraction
This protocol is adapted from a validated method for furanosesquiterpenoid extraction from Commiphora resin.[2][3]
-
Sample Preparation: Weigh 0.1 g of powdered Commiphora sphaerocarpa resin.
-
Dispersant: Use silica gel as the dispersing sorbent at a 2:1 mass ratio of dispersant to sample.
-
Blending: Thoroughly blend the resin sample and silica gel in a mortar and pestle.
-
Packing: Pack the mixture into an empty solid-phase extraction (SPE) cartridge.
-
Elution: Elute the analytes with 15 mL of methanol.
-
Filtration: Filter the resulting extract through a 0.45 µm filter before analysis.
HPLC Analysis Method
This is a general starting method for the analysis of furanosesquiterpenes.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a higher percentage of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for the chromophore in this compound, or a Mass Spectrometer for more selective detection.
-
Injection Volume: 10-20 µL.
GC-MS Analysis Method
This protocol is based on typical methods for analyzing sesquiterpenes in plant extracts.[6][7]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.
-
Injector Temperature: 250 °C (can be optimized if thermal degradation is suspected).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at 3 °C/min.
-
Hold at 240 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common HPLC issues.
Caption: Troubleshooting logic for common GC-MS issues.
References
- 1. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Essential oil and furanosesquiterpenes from myrrh oleo-gum resin: a breakthrough in mosquito vector management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities [mdpi.com]
Dihydropyrocurzerenone degradation pathways and prevention
Technical Support Center: Dihydropyrocurzerenone
Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The following information is based on the general chemical properties of furan-containing sesquiterpenoids and ketones, providing a predictive guide for researchers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter during the handling and experimentation of this compound, focusing on its stability and potential degradation.
Question 1: My this compound sample shows decreasing purity over time, even when stored. What are the likely causes?
Answer: The degradation of this compound, a furan-containing sesquiterpenoid, can be attributed to several factors inherent to its chemical structure. The furan ring is susceptible to acidic conditions, leading to potential polymerization or ring-opening reactions.[1][2] Additionally, as with many organic molecules, oxidation and exposure to light can contribute to degradation. The ketone functional group is generally stable but can be susceptible to certain reagents and conditions.
Troubleshooting:
-
Check Storage Conditions: Ensure the compound is stored at a low temperature, protected from light, and in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Impurities in solvents, such as acidic residues, can catalyze degradation. Use high-purity, anhydrous solvents.
-
pH of Solutions: If working with aqueous solutions, ensure the pH is neutral or slightly basic, as acidic environments can rapidly degrade the furan moiety.
Question 2: I am observing the formation of new, unidentified peaks in my HPLC/LC-MS analysis after my experiment. What could these be?
Answer: The appearance of new peaks likely indicates the formation of degradation products. For a molecule with a furan ring like this compound, these could be products of:
-
Ring Opening: Acid-catalyzed hydrolysis or oxidation can open the furan ring to form dicarbonyl compounds.
-
Oxidation: The furan ring can be oxidized, leading to various oxidized derivatives.
-
Polymerization: In the presence of acid, furan rings can polymerize, leading to higher molecular weight species.[2]
Troubleshooting:
-
Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light). This will help in characterizing the degradation profile of this compound.
-
Mass Spectrometry Analysis: Utilize LC-MS/MS to obtain fragmentation patterns of the new peaks, which can provide structural information about the degradation products.
Question 3: My bioassay results with this compound are inconsistent. Could compound instability be the cause?
Answer: Yes, inconsistent bioassay results are a common consequence of compound instability. If this compound degrades in your assay medium, the effective concentration of the active compound will decrease over the course of the experiment, leading to variable results.
Troubleshooting:
-
Assess Compound Stability in Assay Medium: Before conducting your full bioassay, incubate this compound in the assay medium for the duration of your experiment and analyze its stability by HPLC or LC-MS at different time points.
-
pH of Assay Buffer: Ensure the pH of your buffer is compatible with the stability of the furan ring.
-
Minimize Exposure to Light: Perform experiments under low-light conditions if the compound is found to be photosensitive.
-
Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation during storage.
Prevention of Degradation
Proactive measures can significantly enhance the stability and reproducibility of your experiments with this compound.
| Factor | Prevention Strategy | Rationale |
| pH | Maintain neutral to slightly basic conditions (pH 7-8). Avoid acidic environments. | The furan ring is highly susceptible to acid-catalyzed degradation, leading to ring-opening and polymerization.[1][2] |
| Temperature | Store stock solutions and solid material at low temperatures (-20°C or -80°C). | Lower temperatures slow down the rate of chemical degradation reactions. For some sesquiterpenoids, storage at 8°C showed increased stability compared to room temperature or 40°C.[3] |
| Light | Store in amber vials or protect from light by wrapping containers in aluminum foil. | Many organic compounds, including those with conjugated systems, can undergo photodegradation. |
| Oxidation | Store under an inert atmosphere (argon or nitrogen). Use degassed solvents. Consider adding antioxidants if compatible with the experimental setup. | The furan ring and other parts of the molecule may be susceptible to oxidation. |
| Solvent | Use high-purity, anhydrous, and peroxide-free solvents. | Impurities in solvents, such as acid, water, or peroxides, can initiate or catalyze degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer over time at different temperatures.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, Ethanol, or an aqueous buffer) at a known concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple amber HPLC vials to avoid repeated freeze-thaw cycles of the main stock.
-
Storage Conditions:
-
Store aliquots at different temperatures: -20°C, 4°C, and room temperature (25°C).
-
For each temperature, prepare a set of vials to be analyzed at different time points.
-
-
Time Points: Analyze the samples at T=0, 2, 4, 8, 24, and 48 hours, and then weekly if long-term stability is being assessed.
-
Analysis:
-
At each time point, take one vial from each temperature condition.
-
Analyze the sample by a validated HPLC or LC-MS method to determine the concentration of this compound remaining.
-
Use the peak area at T=0 as the initial 100% reference.
-
-
Data Presentation: Plot the percentage of this compound remaining versus time for each temperature condition.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at room temperature and 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature and 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS.
-
Monitor the decrease in the peak area of the parent compound.
-
Identify and characterize the major degradation products using their retention times, UV spectra, and mass spectra.
-
Visualizations
Hypothetical Degradation Pathways of a Furan-Containing Ketone
Caption: Hypothetical degradation of this compound via acid-catalysis and oxidation.
Experimental Workflow for Stability Assessment
References
Technical Support Center: Enhancing the Bioavailability of Dihydropyrocurzerenone for In-Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in-vivo studies with Dihydropyrocurzerenone. The focus is on overcoming its presumed low aqueous solubility, a common challenge with furanosesquiterpenoids, to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a furanosesquiterpene isolated from the resin of Commiphora sphaerocarpa[1]. Like many natural compounds, especially those with a lipophilic nature, it is presumed to have low aqueous solubility. This poor solubility can significantly limit its dissolution in the gastrointestinal tract, leading to low and variable absorption, and consequently, insufficient plasma concentrations for in-vivo efficacy and toxicity studies[2][3].
Q2: What is the likely Biopharmaceutics Classification System (BCS) class for this compound and why is it important?
Q3: What are the primary strategies for enhancing the bioavailability of a BCS Class II compound like this compound?
A3: The main strategies for improving the oral bioavailability of poorly soluble drugs include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[6]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can improve its wettability and dissolution.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gut.[2][7][]
-
Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug.
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble derivative that converts back to the active form in the body.
Q4: How do I choose the best formulation strategy for my in-vivo study?
A4: The choice of formulation depends on several factors, including the physicochemical properties of this compound (if determined), the required dose, the animal model, and the available resources. A decision-making workflow can help guide this selection (see diagrams below). For early preclinical studies, simple solutions in a cosolvent system or lipid-based formulations are often a good starting point due to their relative ease of preparation[9].
Troubleshooting Guides
Issue 1: Low and Variable Plasma Exposure After Oral Administration
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, attempt to determine the aqueous solubility and lipophilicity (LogP) of your this compound batch. This will confirm its BCS Class II characteristics and guide formulation development.
-
Attempt a Simple Formulation First:
-
Co-solvent System: Try dissolving this compound in a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol) and water. Be mindful of the potential for precipitation upon dilution in the aqueous environment of the stomach.
-
Lipid-Based Solution: Investigate the solubility in various oils (e.g., sesame oil, corn oil) and lipid-based excipients. A simple oil solution can sometimes be sufficient for preclinical studies.
-
-
Advance to Enabling Formulations: If simple formulations fail, consider more advanced strategies. The table below summarizes the key advantages and disadvantages of common approaches.
| Formulation Strategy | Advantages | Disadvantages | Key Considerations |
| Nanosuspension | High drug loading, increased surface area for dissolution. | Potential for particle aggregation, requires specialized equipment (e.g., high-pressure homogenizer). | Stabilizer selection is critical to prevent particle growth.[6][10][11] |
| Amorphous Solid Dispersion | Can significantly increase apparent solubility and dissolution rate. | Can be physically unstable (recrystallization), potential for drug-polymer interactions. | Polymer selection and drug-to-polymer ratio are crucial for stability and performance. |
| Lipid-Based Formulations (e.g., SMEDDS/SNEDDS) | Enhances solubilization, can bypass first-pass metabolism via lymphatic uptake.[2][7][] | Lower drug loading capacity, potential for GI side effects with high surfactant concentrations. | Careful selection of oils, surfactants, and co-surfactants is necessary to ensure spontaneous emulsification. |
Issue 2: Formulation Instability (e.g., Precipitation, Phase Separation)
Possible Cause: The chosen excipients are not able to maintain this compound in a solubilized or stable amorphous state.
Troubleshooting Steps:
-
For Solid Dispersions:
-
Assess Drug-Polymer Miscibility: Use techniques like differential scanning calorimetry (DSC) to evaluate the miscibility of this compound with the selected polymer.
-
Optimize Drug Loading: A lower drug loading may improve the stability of the amorphous state.
-
Select a Different Polymer: Polymers with different properties (e.g., molecular weight, hydrophilicity) may provide better stabilization.
-
-
For Lipid-Based Formulations:
-
Screen a Wider Range of Excipients: Test the solubility of this compound in a broader array of oils, surfactants, and co-solvents.
-
Construct a Ternary Phase Diagram: This can help identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable emulsion upon dilution.
-
-
For Nanosuspensions:
-
Optimize Stabilizer Concentration: The concentration of the stabilizing agent (surfactant or polymer) is critical to prevent particle aggregation.
-
Evaluate Different Stabilizers: Some stabilizers work better for specific drug compounds.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone).
-
Procedure: a. Dissolve this compound and the polymer in the organic solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio). b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent under reduced pressure using a rotary evaporator. d. Further dry the resulting solid film in a vacuum oven to remove any residual solvent. e. Scrape the solid dispersion from the flask and mill it into a fine powder. f. Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and dissolution properties.
Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Materials: this compound, a lipid/oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL, Tween 80), and a co-surfactant/co-solvent (e.g., Transcutol HP, PEG 400).
-
Procedure: a. Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients. b. Prepare different ratios of the selected oil, surfactant, and co-surfactant. c. Add this compound to the excipient mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary. d. To evaluate the self-emulsification properties, add a small amount of the SMEDDS formulation to a larger volume of water with gentle agitation. e. Observe the formation of a clear or slightly bluish-white microemulsion. f. Characterize the resulting microemulsion for droplet size and polydispersity index.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cibtech.org [cibtech.org]
- 3. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive Potential of BCS and Pharmacokinetic Parameters on Study Outcome: Analysis of 198 In Vivo Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. acs.org [acs.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Key Challenges, Influencing Factors, and Future Perspectives of Nanosuspensions in Enhancing Brain Drug Delivery - Wang - Current Pharmaceutical Design [vestnikugrasu.org]
- 11. Effects of nanosuspension formulations on transport, pharmacokinetics, in vivo targeting and efficacy for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of Dihydropyrocurzerenone extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Dihydropyrocurzerenone extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically extracted?
This compound is a furanosesquiterpene that has been isolated from the resin of Commiphora sphaerocarpa[1][2]. Furanosesquiterpenes are a class of natural compounds found in various plants, and those from Commiphora species, commonly known as myrrh, are of significant interest for their potential biological activities[3][4].
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts is a common challenge stemming from several factors:
-
Raw Material Variation: The chemical composition of the raw plant material (Commiphora sphaerocarpa resin) can fluctuate due to genetics, geographical origin, climate, harvest time, and storage conditions[5][6].
-
Extraction Method Inconsistency: Variations in the extraction process, such as the choice of solvent, temperature, pressure, and extraction time, can significantly impact the yield and purity of the final extract[7].
-
Post-Extraction Processing: Differences in filtration, concentration, and drying methods can introduce variability.
-
Operator-Related Differences: Minor procedural differences between operators can contribute to inconsistencies across batches.
-
Solvent Quality: The purity and grade of the solvent used can affect the extraction efficiency and the impurity profile of the extract.
Q3: How can I standardize my raw material to reduce variability?
Standardizing raw botanical materials is a critical first step. Consider the following:
-
Supplier Qualification: Partner with certified suppliers who can provide detailed information on the plant's origin and harvesting practices[5].
-
Macroscopic and Microscopic Identification: Verify the identity of the plant material upon receipt.
-
Chemical Fingerprinting: Utilize techniques like High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of the raw material. This allows for a comparison of the phytochemical profile of different batches before extraction.
-
Establish Acceptance Criteria: Define acceptable ranges for key chemical markers in the raw material.
Q4: What analytical techniques are recommended for quantifying this compound and assessing extract consistency?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) is a powerful tool for quantifying the amount of this compound in an extract. Developing a validated HPLC method is essential for quality control[3].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile compounds in the extract, including other furanosesquiterpenes that may be present[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for structural elucidation of the isolated compounds and to assess the overall composition of the extract[1].
Q5: Is it acceptable to blend different extract batches to improve consistency?
Yes, blending batches that are individually compliant with release specifications can be an effective strategy to improve overall consistency. However, this should be justified using comprehensive analytical data, such as chromatographic fingerprints, to demonstrate the benefit of mixing. It is not acceptable to blend non-compliant batches to achieve a compliant final product[8].
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Selection | The polarity of the extraction solvent is critical. For furanosesquiterpenes, solvents like methanol, ethanol, or chloroform have been used[9]. Conduct small-scale trials with a range of solvents of varying polarities to determine the optimal choice for this compound. |
| Suboptimal Extraction Time | If the extraction time is too short, the compound may not be fully extracted. Conversely, excessively long extraction times can lead to degradation. Perform a time-course study to identify the point of maximum yield. |
| Inefficient Extraction Method | Traditional methods like maceration may not be as efficient as modern techniques. Consider more advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Matrix Solid-Phase Dispersion (MSPD), which have been shown to improve yields and reduce extraction times for related compounds[3]. |
| Poor Raw Material Quality | The concentration of this compound in the raw resin may be low. Analyze the raw material before extraction to ensure it meets quality standards. |
Issue 2: Inconsistent Peak Areas for this compound in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Sample Preparation Variability | Ensure a consistent and validated sample preparation procedure. This includes precise weighing, consistent solvent volumes, and thorough mixing. |
| Injector Issues | Air bubbles in the injector loop can lead to variable injection volumes. Ensure the sample is properly degassed and the injector is well-maintained. |
| Column Degradation | Over time, the stationary phase of the HPLC column can degrade, leading to poor peak shape and inconsistent retention times and areas. Use a guard column and regularly check the column's performance with a standard solution. |
| Mobile Phase Inconsistency | Prepare the mobile phase fresh daily and ensure accurate mixing of solvents. Inconsistent mobile phase composition can lead to shifts in retention time and affect peak integration. |
| Detector Fluctuation | The detector lamp may be nearing the end of its life, causing fluctuations in the baseline and inconsistent peak responses. Check the lamp's usage hours and replace if necessary. |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Contamination | Contaminants can be introduced from glassware, solvents, or the raw material itself. Ensure all glassware is scrupulously clean and use high-purity solvents. |
| Degradation of this compound | This compound may be degrading during extraction or analysis. Investigate the stability of the compound under your experimental conditions (e.g., temperature, light, pH). Consider performing the extraction at a lower temperature or under an inert atmosphere. |
| Presence of Isomers or Related Compounds | Commiphora species contain a complex mixture of furanosesquiterpenes[1]. The unexpected peaks may be structurally related compounds. Use a mass spectrometer (LC-MS or GC-MS) to identify these unknown peaks. |
Experimental Protocols
Protocol 1: General Extraction of Furanosesquiterpenes from Commiphora Resin
This protocol is a general guideline based on methods used for related compounds and should be optimized for this compound.
-
Raw Material Preparation: Grind the Commiphora sphaerocarpa resin to a fine powder to increase the surface area for extraction.
-
Solvent Selection: Based on preliminary trials, select an appropriate solvent. For example, start with 95% ethanol.
-
Extraction:
-
Maceration: Soak the powdered resin in the selected solvent (e.g., 1:10 solid-to-solvent ratio) for 24-72 hours at room temperature with occasional agitation.
-
Ultrasound-Assisted Extraction (UAE): Suspend the powdered resin in the solvent and place it in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration: Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of thermolabile compounds.
-
Drying and Storage: Dry the concentrated extract to a constant weight, preferably under vacuum. Store the dried extract in an airtight, light-resistant container at low temperature (e.g., -20°C) to minimize degradation.
Protocol 2: HPLC Quantification of this compound
This is a hypothetical HPLC method and requires validation.
-
Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example:
-
0-20 min: 30-70% Acetonitrile
-
20-25 min: 70-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-30% Acetonitrile
-
35-40 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis spectral analysis of a this compound standard (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Influence of Extraction Solvent on this compound Yield (Hypothetical Data)
| Solvent | Extraction Method | Temperature (°C) | Time (h) | This compound Yield (mg/g of resin) |
| Methanol | Maceration | 25 | 48 | 12.5 ± 0.8 |
| Ethanol (95%) | Maceration | 25 | 48 | 10.2 ± 0.6 |
| Acetone | Maceration | 25 | 48 | 8.9 ± 0.9 |
| Ethyl Acetate | Maceration | 25 | 48 | 15.3 ± 1.1 |
| Dichloromethane | Maceration | 25 | 48 | 18.7 ± 1.5 |
Table 2: Effect of Extraction Time on this compound Yield using Ultrasound-Assisted Extraction (Hypothetical Data)
| Solvent | Temperature (°C) | Time (min) | This compound Yield (mg/g of resin) |
| Ethyl Acetate | 40 | 15 | 16.2 ± 1.0 |
| Ethyl Acetate | 40 | 30 | 20.5 ± 1.3 |
| Ethyl Acetate | 40 | 45 | 21.1 ± 1.2 |
| Ethyl Acetate | 40 | 60 | 20.8 ± 1.4 |
Visualizations
Caption: Workflow for the extraction and quality control of this compound.
Caption: Troubleshooting logic for addressing inconsistent this compound yields.
References
- 1. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masi.eu [masi.eu]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. Understanding plant to extract ratios in botanical extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is it Acceptable to Mix Extract-Batches in order to Improve Batch-to-Batch Consistency? - ECA Academy [gmp-compliance.org]
- 9. Reddit - The heart of the internet [reddit.com]
Terpenoid Purification & Separation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with terpenoid purification and separation.
Frequently Asked Questions (FAQs)
Q1: What are terpenoids and why is their purification often challenging?
A1: Terpenoids, or isoprenoids, are the largest class of plant secondary metabolites, making up about 60% of known natural products.[1] They are built from isoprene units and are classified based on the number of these units (e.g., monoterpenoids, sesquiterpenoids, diterpenoids, triterpenoids).[2] Their purification is challenging due to several factors:
-
Structural Complexity and Diversity: Terpenoids have a vast range of chemical structures and polarities, from non-polar hydrocarbons to highly oxygenated polar compounds.[1][3]
-
Isomeric Mixtures: Many terpenoids exist as structurally similar isomers (e.g., positional or stereoisomers), which have nearly identical chromatographic behavior, making them difficult to separate.[4][5]
-
Low Abundance: The target terpenoid may be present in very low concentrations within a complex plant extract, requiring highly efficient purification methods.[2][3]
-
Co-elution: The presence of numerous other compounds in crude extracts often leads to co-elution with the target terpenoid.[6]
-
Volatility and Thermal Sensitivity: Volatile terpenoids (especially monoterpenes) can be lost during sample preparation and analysis, while others can degrade at high temperatures used in techniques like Gas Chromatography (GC) or distillation.[7][8][9]
Q2: What are the principal techniques used for purifying terpenoids?
A2: The primary methods for terpenoid purification are based on the compound's physicochemical properties such as boiling point, polarity, and solubility.[3] The most common techniques include:
-
Distillation: Effective for volatile and thermally stable terpenoids, like those in essential oils. Simple distillation separates components with large differences in boiling points, while fractional distillation is used for mixtures with closer boiling points.[3][7]
-
Chromatography: This is the most powerful and widely used set of techniques. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] Common types include column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[7][10]
-
Crystallization: Often used as a final purification step, this technique separates a terpenoid from impurities based on differences in solubility in a specific solvent.[3]
Q3: How do I select the appropriate purification strategy for my target terpenoid?
A3: The choice of strategy depends on the properties of the target terpenoid and the nature of the mixture. The workflow below provides a general decision-making guide.
Caption: Workflow for selecting a terpenoid purification method.
Troubleshooting Guides
Column Chromatography
Q: My polar compound is stuck at the baseline on the silica gel TLC plate, even with 100% ethyl acetate. How can I purify it? A: When dealing with very polar compounds, standard solvent systems may not be strong enough. Consider these options:
-
Use a more polar solvent system: Try adding methanol (MeOH) to your eluent. A common aggressive solvent system for highly polar compounds is a mixture of dichloromethane (DCM) and methanol, sometimes with a small amount of ammonium hydroxide to mask acidic sites on the silica.[11] For example, start with 1-10% of a 10% ammonium hydroxide in methanol stock solution mixed with dichloromethane.[11]
-
Switch to a different stationary phase: Reverse-phase silica (like C18) is an excellent option for purifying polar compounds using polar mobile phases (e.g., water, methanol, acetonitrile).[11]
Q: My compound seems to have decomposed on the column. How can I confirm and prevent this? A: Silica gel is acidic and can cause degradation of sensitive compounds.
-
Stability Test: Before running a column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or significant streaking that wasn't present on a freshly run plate, your compound is likely unstable on silica.[11]
-
Solution: You can deactivate the silica gel by treating it with a base, such as triethylamine, mixed into the solvent system. Alternatively, use a less acidic stationary phase like alumina or florisil for the purification.[11]
Q: I have poor separation in my column, with many mixed fractions, even though the TLC separation looked good. What went wrong? A: This is a common issue that can arise from several factors:
-
Overloading the column: Loading too much sample for the amount of silica used will cause bands to broaden and overlap. A general rule is to use a sample-to-silica mass ratio of 1:30 to 1:100.
-
Improper loading: If the initial sample band is not flat and narrow, it will lead to poor separation. This can happen if you disturb the silica surface while loading or use too much solvent to dissolve the sample.[12] Consider using the "dry loading" method for samples that are not very soluble in the eluent.[12]
-
Running the column too fast: Eluting the solvent too quickly reduces the number of equilibrium steps between the mobile and stationary phases, leading to broader bands and poorer resolution.
Caption: Troubleshooting workflow for poor column chromatography separation.
High-Performance Liquid Chromatography (HPLC)
Q: I am struggling to separate triterpenoid isomers like ursolic acid and oleanolic acid. How can I improve HPLC resolution? A: Separating these isomers is a classic challenge due to their similar structures.[4]
-
Optimize Column Temperature: Temperature is a critical parameter for improving resolution. Analyzing samples at different temperatures (e.g., 20-35°C) can enhance selectivity between oleanolic and ursolic acids.[13]
-
Mobile Phase Modifiers: Adding agents to the mobile phase can improve separation. For pentacyclic triterpenoid isomers, adding hydrophilic β-cyclodextrin derivatives to the mobile phase has been shown to improve resolution in reversed-phase HPLC.[5]
-
Change Stationary Phase: If optimizing mobile phase and temperature is insufficient, try a different column. Phenyl-hexyl or biphenyl phases can offer different selectivity (pi-pi interactions) compared to standard C18 columns.
Q: Many terpenoids lack a strong UV chromophore. What detection method should I use? A: This is a significant limitation for UV detection.[6]
-
Evaporative Light Scattering Detector (ELSD): This is an excellent alternative for non-volatile compounds. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining solid particles. It provides a more universal response for compounds without UV absorbance.[14]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful technique that provides both separation and identification based on mass-to-charge ratio, overcoming the need for a chromophore.[4][15]
Gas Chromatography (GC)
Q: I am losing my volatile monoterpenes (e.g., pinene, limonene) during sample preparation. How can I prevent this? A: Monoterpenes are highly volatile and susceptible to evaporative loss.[8]
-
Keep Samples Cold: Perform all sample preparation steps, especially grinding of plant material, at low temperatures. Grinding under liquid nitrogen or freezing the material beforehand can prevent heat generation and subsequent volatilization.[8]
-
Minimize Evaporation: Keep sample vials and solvents chilled and sealed whenever possible. When concentrating extracts, use a gentle stream of nitrogen with the sample vial placed on ice.[6]
-
Use Headspace Analysis: For highly volatile compounds, headspace sampling (static or dynamic) is ideal. This technique analyzes the vapor phase above the sample, avoiding direct liquid injection and minimizing analyte loss and matrix effects.
Q: I am having trouble resolving structurally similar terpenes that are co-eluting. What can I do? A: Co-elution is common because many terpenes are isomers with very similar boiling points and polarities.[16]
-
Optimize GC Parameters: Adjust the temperature ramp. A slower temperature gradient can often improve the separation of closely eluting peaks.
-
Use a Different Column: Switch to a GC column with a different stationary phase to alter selectivity. For example, if you are using a non-polar DB-5 column, try a more polar wax column (e.g., DB-WAX).
-
Two-Dimensional Gas Chromatography (GCxGC): This advanced technique provides a significant boost in separation power. It uses two columns with different stationary phases, providing an extra dimension of separation that can resolve compounds that co-elute in a single-column setup.[8]
Crystallization
Q: My compound is "oiling out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).[17]
-
Add More Solvent: The most common fix is to return the flask to the heat source and add more of the "good" (soluble) solvent to decrease the saturation level. Allow it to cool more slowly.[17]
-
Lower the Cooling Temperature: Try to induce crystallization at a lower temperature. You can scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal to initiate nucleation.
Q: My high-purity CBD or THC distillate is crystallizing in the container. How can I prevent this? A: High-purity distillates are prone to crystallization because there are fewer other compounds (impurities) to interfere with the formation of a crystal lattice.[18]
-
Add Additives: Introducing a small percentage of other compounds, such as other cannabinoids or specific terpenes, can disrupt the crystallization process.[18]
-
Control Storage Temperature: Store the distillate in a stable, cool (but not cold) environment. Temperature fluctuations can promote crystal growth.[18]
-
Re-dissolve: If crystals have already formed, gentle heating can re-dissolve them into the liquid phase.[18]
Data Presentation: Chromatographic Separation Conditions
Table 1: Comparison of Chromatographic Techniques for Terpenoid Purification
| Technique | Principle | Stationary Phase Examples | Mobile Phase Examples | Best Suited For |
| Column Chromatography | Adsorption | Silica Gel, Alumina[3] | Hexane, Ethyl Acetate, Dichloromethane, Methanol[10] | General cleanup, fractionation of crude extracts, separation of non-polar to moderately polar terpenoids.[10] |
| HPLC (Reversed-Phase) | Partitioning | C18, C8, Phenyl-Hexyl[13][19] | Acetonitrile/Water, Methanol/Water, often with acid modifiers (formic, acetic).[15][19][20] | Separation of polar and non-polar terpenoids, especially complex mixtures and isomers like triterpenoid acids.[13] |
| Gas Chromatography (GC) | Partitioning based on volatility | Polysiloxane (e.g., DB-5), Polyethylene Glycol (e.g., DB-WAX)[21] | Inert carrier gas (Helium, Hydrogen, Nitrogen) | Analysis of volatile and semi-volatile compounds like mono- and sesquiterpenes.[7][8] |
| Supercritical Fluid Chromatography (SFC) | Partitioning | Silica-based (C18, etc.)[4] | Supercritical CO₂ with polar modifiers (Methanol, Isopropanol).[4][14] | Fast, "green" alternative to HPLC for separating complex mixtures and isomers with high resolution.[4][15] |
Table 2: Optimized SFC Conditions for Pentacyclic Triterpenoid Separation[4]
| Parameter | Optimized Condition |
| Stationary Phase | HSS C18 SB |
| Mobile Phase | Supercritical CO₂ — Isopropanol (8%) |
| Elution Mode | Isocratic |
| Analysis Time | 7 minutes |
| Target Analytes | Friedelin, lupeol, β-amyrin, α-amyrin, betulin, erythrodiol, uvaol, betulinic acid, oleanolic acid, ursolic acid |
Experimental Protocols
Protocol 1: General Extraction and Column Chromatography of a Non-Polar Terpenoid (e.g., Squalene)
This protocol is a starting point and should be optimized based on the specific plant material and target compound.[6]
-
Extraction:
-
Measure 1-5 g of dried, ground plant material.
-
Add 10 mL of a non-polar solvent like n-hexane.[6] Vigorously shake or sonicate the mixture for at least 30 minutes.
-
Centrifuge the mixture and carefully transfer the supernatant (hexane phase) to a clean vial.
-
Repeat the extraction on the plant material pellet with another 10 mL of hexane and combine the supernatants.[6]
-
Concentrate the combined hexane extracts under a gentle stream of nitrogen to a final volume of ~1 mL.[6]
-
-
Column Preparation (Slurry Method):
-
Select a glass column of appropriate size. As a rule of thumb, use about 30-50 g of silica gel for every 1 g of crude extract.
-
In a beaker, make a slurry of silica gel in n-hexane.
-
With the column stopcock closed, pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[12]
-
Drain the solvent until the level just reaches the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading and Elution:
-
Carefully load the concentrated extract onto the top of the silica bed using a pipette.[12]
-
Open the stopcock and allow the sample to absorb into the silica until the liquid level reaches the sand.
-
Carefully add a small amount of n-hexane to wash the sides of the column and allow it to absorb into the silica.
-
Fill the column with the eluting solvent (start with 100% n-hexane for non-polar compounds).
-
Begin collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).
-
For squalene, which is very non-polar, elution with 100% n-hexane should be sufficient.[6] For slightly more polar terpenoids, gradually increase the polarity of the mobile phase by adding small amounts of ethyl acetate to the hexane.
-
-
Analysis:
Protocol 2: HPLC Method Optimization for Triterpenoid Acid Isomers
This protocol describes a general approach to optimizing the separation of challenging isomers like oleanolic and ursolic acids.[13]
-
Initial Conditions:
-
Optimization of Selectivity and Resolution:
-
Temperature Screening: Perform injections of a standard mixture of the isomers at different column temperatures (e.g., 20°C, 25°C, 30°C, 35°C).[13] Evaluate the chromatograms for changes in retention time and, most importantly, the resolution (Rs) between the isomeric peaks. Select the temperature that provides the best separation.
-
Mobile Phase Composition: If resolution is still insufficient, adjust the mobile phase.
-
Change the organic modifier (e.g., switch from methanol to acetonitrile) as this can significantly alter selectivity.
-
Fine-tune the ratio of the organic solvent to the aqueous phase. A lower percentage of organic solvent will increase retention times and may improve separation.
-
-
Gradient Elution: If an isocratic method cannot resolve all compounds in a complex extract, develop a gradient elution method. Start with a lower percentage of organic solvent and gradually increase it over the run to elute compounds with increasing polarity.
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for linearity, precision, accuracy, and sensitivity (LOD/LOQ) according to standard guidelines to ensure it is reliable for routine analysis.[13]
-
References
- 1. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
- 2. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fast separation of triterpenoid saponins using supercritical fluid chromatography coupled with single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. zeropointextraction.com [zeropointextraction.com]
- 19. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 20. uft-plovdiv.bg [uft-plovdiv.bg]
- 21. The separation of some terpenoid compounds by gas–liquid chromatography - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 22. thecbggurus.com [thecbggurus.com]
Validation & Comparative
A Comparative Analysis of Sesquiterpenoids from Curcuma spp.: Dihydropyrocurzerenone in Context
For Researchers, Scientists, and Drug Development Professionals
The genus Curcuma, a member of the ginger family (Zingiberaceae), is a rich source of bioactive compounds, particularly sesquiterpenoids, which have garnered significant interest for their therapeutic potential. While the initial query focused on dihydropyrocurzerenone, a comprehensive literature review reveals that this furanosesquiterpene is primarily isolated from Commiphora sphaerocarpa and is not a commonly reported constituent of the Curcuma genus. However, the closely related furanosesquiterpenoid, curzerenone, along with a diverse array of other sesquiterpenoids, are abundant in various Curcuma species and have been the subject of extensive pharmacological investigation.
This guide provides a comparative overview of the anti-inflammatory and anticancer activities of five prominent sesquiterpenoids isolated from Curcuma species: curzerenone, furanodiene, germacrone, β-elemene, and dehydrocurdione . This objective comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in research and development efforts.
Comparative Biological Activity of Curcuma Sesquiterpenoids
The therapeutic potential of sesquiterpenoids from Curcuma is vast, with anti-inflammatory and anticancer activities being the most extensively studied. The following tables summarize the quantitative data from various studies, offering a clear comparison of the selected compounds.
Anti-inflammatory Activity
A widely used preclinical model to assess topical anti-inflammatory effects is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. In this assay, a potent inflammatory agent (TPA) is applied to a mouse's ear, and the inhibitory effect of a test compound on the resulting edema is measured.
| Compound | Dose (µmol/ear) | Inhibition of Edema (%) | Reference Compound | Inhibition (%) |
| Furanodiene | 1.0 | 75 | Indomethacin | Comparable |
| Furanodienone | 1.0 | 53 | Indomethacin | Comparable |
| Dehydrocurdione | 1.0 | No activity | Indomethacin | Not Applicable |
| Curzerenone | 1.0 | No activity | Indomethacin | Not Applicable |
| Germacrone | 1.0 | No activity | Indomethacin | Not Applicable |
Table 1: Comparison of the anti-inflammatory activity of Curcuma sesquiterpenoids in the TPA-induced mouse ear edema model.[1]
Anticancer Activity
The cytotoxic effects of Curcuma sesquiterpenoids against various cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A lower IC50 value indicates greater potency.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| Furanodiene | MDA-MB-231 (Breast Cancer) | Significant Inhibition |
| MCF-7 (Breast Cancer) | Significant Inhibition | |
| Germacrone | MDA-MB-231 (Breast Cancer) | No significant effect |
| MCF-7 (Breast Cancer) | No significant effect | |
| Curdione | MDA-MB-231 (Breast Cancer) | No significant effect |
| MCF-7 (Breast Cancer) | No significant effect | |
| β-elemene | A549 (Lung Cancer) | Not specified, but enhances radiosensitivity |
| H460 (Lung Cancer) | Not specified, but enhances cisplatin chemosensitivity |
Table 2: Comparative anticancer activity of select Curcuma sesquiterpenoids.[2][3][4] It is important to note that some sesquiterpenoids, like germacrone and curdione, may not show direct cytotoxicity but can enhance the anti-proliferative effects of other compounds like furanodiene.[2][3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
TPA-Induced Mouse Ear Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of topical agents.
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent tumor promoter that induces a strong inflammatory response when applied to the skin, characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of a mouse's ear.
-
The test compound, dissolved in the same solvent, is applied to the ear either shortly before or after the TPA application. A control group receives only the TPA and solvent. A positive control group is typically treated with a known anti-inflammatory drug, such as indomethacin.
-
After a specific period (usually 4-6 hours), the mice are euthanized, and a circular section of the ear is removed and weighed.
-
The difference in weight between the TPA-treated ear and the untreated contralateral ear is calculated to determine the extent of the edema.
-
The percentage inhibition of edema by the test compound is calculated relative to the control group.
MTT Cell Viability Assay
The MTT assay is a widely used in vitro method to assess the cytotoxic effects of compounds on cultured cells.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Control wells contain untreated cells.
-
Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plate is incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[5][6][7]
Signaling Pathways in Inflammation and Cancer
The anti-inflammatory and anticancer effects of Curcuma sesquiterpenoids are often mediated through the modulation of key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by Curcuma sesquiterpenoids.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that plays a central role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The pathway transmits extracellular signals to the nucleus, leading to changes in gene expression that can promote cancer cell growth and survival.
Caption: Modulation of the MAPK signaling pathway by Curcuma sesquiterpenoids.
Conclusion
While this compound is not a characteristic component of the Curcuma genus, a wealth of research highlights the significant therapeutic potential of other Curcuma-derived sesquiterpenoids. Compounds such as furanodiene, curzerenone, germacrone, β-elemene, and dehydrocurdione exhibit promising anti-inflammatory and anticancer activities. Their mechanisms of action often involve the modulation of critical cellular signaling pathways like NF-κB and MAPK. This comparative guide provides a foundation for researchers and drug development professionals to explore the diverse pharmacological landscape of Curcuma sesquiterpenoids and to identify promising candidates for further preclinical and clinical investigation. The provided experimental protocols and pathway diagrams serve as valuable tools for designing and interpreting future studies in this exciting field of natural product drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of fixed-dose combination of germacrone, curdione, and furanodiene on breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Fixed-Dose Combination of Germacrone, Curdione, and Furanodiene on Breast Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis: Dihydropyrocurzerenone and Curzerenone
A comprehensive review of existing scientific literature reveals a significant disparity in the available bioactivity data between Dihydropyrocurzerenone and its structural analogue, Curzerenone. While Curzerenone has been the subject of numerous studies investigating its pharmacological potential, particularly in the realms of oncology and anti-inflammatory research, there is a notable absence of published data on the biological activities of this compound. This guide, therefore, provides a detailed overview of the established bioactivity of Curzerenone, supported by experimental data and methodologies, and addresses the current knowledge gap concerning this compound.
Executive Summary of Bioactivity
Due to the lack of available research, a direct comparative analysis of the bioactivity of this compound and Curzerenone is not feasible at this time. The information presented herein focuses exclusively on the experimentally determined biological effects of Curzerenone.
Bioactivity of Curzerenone
Curzerenone, a sesquiterpene isolated from the rhizomes of Curcuma zedoaria, has demonstrated significant potential as a bioactive compound with anticancer and anti-inflammatory properties.
Anticancer Activity
Curzerenone has exhibited cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Curzerenone
| Cell Line | Assay Type | IC50 Value | Reference |
| Gemcitabine-resistant lung cancer cells | MTT Assay | 24 µM | [1] |
| HepG2 (Hepatocellular carcinoma) | Not Specified | Not Specified | [2] |
Key Signaling Pathways Modulated by Curzerenone
Experimental evidence indicates that Curzerenone exerts its anticancer effects through the modulation of several critical signaling pathways:
-
PI3K/AKT/mTOR Pathway: Curzerenone has been observed to attenuate this pathway, which is crucial for cancer cell viability and division[2]. The inhibition of this pathway contributes to increased cell death in cancer cells.
-
p38 MAPK/ERK Pathway: In gemcitabine-resistant lung cancer cells, Curzerenone induces cell death by activating the p38 MAPK/ERK signaling pathway[1].
-
NF-κB Pathway: Curzerenone has been shown to inhibit the NF-κB pathway in a dose-dependent manner in gemcitabine-resistant lung cancer cells[1].
-
Apoptotic Signaling: The compound elevates apoptotic signaling, leading to programmed cell death in cancer cells. This is associated with the alteration of apoptosis-related proteins such as Bax and Bcl-2[1].
Below is a graphical representation of the signaling pathways affected by Curzerenone.
Other Bioactivities
-
Ion Channel Inhibition: Curzerenone, along with other sesquiterpenoids, has been shown to inhibit Ca2+-activated chloride channels (CaCCs) and the cystic fibrosis transmembrane regulator (CFTR)[3].
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., gemcitabine-resistant lung cancer cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Curzerenone (e.g., up to a concentration leading to an IC50 of 24 µM) for a specified period (e.g., 24-72 hours)[1].
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Below is a workflow diagram for a typical cell proliferation assay.
Western Blotting for Signaling Protein Quantification
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Cell Lysis: Curzerenone-treated and untreated control cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PI3K, AKT, mTOR, p38, ERK, NF-κB, Bax, Bcl-2).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
The Unexplored Potential of this compound
The structural similarity between this compound and Curzerenone suggests that the former may possess analogous or distinct biological activities. The "dihydro" prefix indicates the addition of two hydrogen atoms, which would saturate a double bond present in the parent molecule, potentially altering its three-dimensional structure and reactivity. This modification could influence its binding affinity to biological targets and, consequently, its bioactivity.
Future research is warranted to isolate or synthesize this compound and conduct a comprehensive evaluation of its biological effects. Such studies would be invaluable in determining its potential as a therapeutic agent and would enable a direct and meaningful comparison with Curzerenone.
Conclusion
Curzerenone is a promising natural compound with well-documented anticancer and anti-inflammatory activities, mediated through the modulation of key cellular signaling pathways. In stark contrast, the bioactivity of this compound remains entirely uncharacterized in the scientific literature. This significant knowledge gap highlights an opportunity for future research to explore the pharmacological potential of this related compound and to elucidate the structure-activity relationships within this class of sesquiterpenes. A thorough investigation into this compound is essential to unlock its potential therapeutic applications and to provide a complete comparative understanding of its bioactivity relative to Curzerenone.
References
- 1. Phytochemical Assessment and Pharmacological Evaluation of Curcuma zedoaria (Christm.) Roscoe Methanolic Extract – Preliminary Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Cytotoxic constituents from the rhizomes of Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Dihydropyrocurzerenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydropyrocurzerenone, a furanosesquiterpene isolated from the resin of Commiphora sphaerocarpa, presents a compelling case for further investigation into its in vivo therapeutic potential. While direct in vivo efficacy data for this compound is not yet available in published literature, a significant body of research on the pharmacological activities of Commiphora species and the broader class of furanosesquiterpenes suggests promising avenues for exploration, particularly in the realm of anti-inflammatory applications. This guide provides a comparative framework for researchers, summarizing the existing evidence for related compounds and proposing a pathway for validating the in vivo efficacy of this compound.
Introduction to this compound and its Source
This compound is a natural compound belonging to the furanosesquiterpene class.[1] It is one of the constituents of the resin of Commiphora sphaerocarpa, a plant species from the Burseraceae family.[1] Plants of the Commiphora genus, commonly known as myrrh, have a long and documented history in traditional medicine for treating a variety of ailments, including pain, arthritis, and inflammatory conditions.[2][3][4] The therapeutic properties of Commiphora resins are largely attributed to their rich composition of terpenoids, including furanosesquiterpenes.[5][6]
Comparative Analysis of Anti-Inflammatory Potential
Given the absence of direct in vivo studies on this compound, this guide presents a comparative analysis based on the known anti-inflammatory properties of Commiphora sphaerocarpa resin and a well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.
Table 1: Comparison of Anti-Inflammatory Activity
| Feature | This compound (from Commiphora sphaerocarpa resin) | Ibuprofen (Established NSAID) |
| Reported Efficacy | The resin of C. sphaerocarpa demonstrates significant anti-inflammatory activity, reported to be higher than other Commiphora species.[5] | Well-documented anti-inflammatory, analgesic, and antipyretic effects in numerous preclinical and clinical studies. |
| Mechanism of Action | Believed to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways and activating the Nrf2/HO-1 pathway.[5] | Primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing prostaglandin synthesis. |
| Source | Natural product isolated from plant resin.[1][7] | Synthetic compound. |
| Potential Advantages | Potentially novel mechanism of action, may offer a better safety profile with regards to gastrointestinal side effects compared to NSAIDs. | Established efficacy and safety profile, widely available and well-understood pharmacokinetics. |
| Current Research Status | In vivo efficacy of the isolated compound is not yet validated. | Extensively studied and clinically approved. |
Proposed Mechanism of Action: Anti-Inflammatory Signaling Pathways
The anti-inflammatory activity of the resin from Commiphora sphaerocarpa, the source of this compound, is reported to involve the modulation of key inflammatory signaling pathways.[5] A proposed mechanism suggests the inhibition of pro-inflammatory pathways (NF-κB and MAPK) and the activation of an anti-inflammatory and antioxidant pathway (Nrf2/HO-1).
Caption: Proposed Anti-Inflammatory Mechanism of this compound.
Experimental Protocol: Validating In Vivo Anti-Inflammatory Efficacy
To validate the in vivo anti-inflammatory efficacy of this compound, a standard preclinical model such as the carrageenan-induced paw edema model in rodents is recommended.
Objective: To assess the dose-dependent anti-inflammatory effect of this compound in a murine model of acute inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound (of high purity)
-
Carrageenan (lambda, type IV)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Ibuprofen
-
Plethysmometer
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: this compound (Low dose, e.g., 10 mg/kg)
-
Group III: this compound (Medium dose, e.g., 25 mg/kg)
-
Group IV: this compound (High dose, e.g., 50 mg/kg)
-
Group V: Positive control (Ibuprofen, e.g., 20 mg/kg)
-
-
Drug Administration: Administer the respective treatments (vehicle, this compound, or Ibuprofen) orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Caption: Experimental Workflow for In Vivo Anti-Inflammatory Assay.
Future Directions and Conclusion
The information available on Commiphora sphaerocarpa and the broader class of furanosesquiterpenes provides a strong rationale for the investigation of this compound as a potential novel anti-inflammatory agent. The proposed in vivo experimental protocol offers a clear and established method for validating its efficacy. Future research should focus on isolating sufficient quantities of this compound for preclinical studies, elucidating its precise molecular targets, and evaluating its safety profile. Successful validation in preclinical models could pave the way for further development of this natural product as a therapeutic candidate.
References
- 1. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Commiphora myrrh: a phytochemical and pharmacological update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Commiphora myrrh: a phytochemical and pharmacological update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Dihydromyricetin and Conventional Anti-Inflammatory Drugs
An Objective Guide for Researchers and Drug Development Professionals
Initial Note on Dihydropyrocurzerenone: Preliminary literature searches did not yield specific data for a compound named "this compound." Consequently, this guide provides a comprehensive comparison of a closely related and well-researched natural flavonoid, Dihydromyricetin (DHM), against established anti-inflammatory drugs. DHM shares structural motifs and exhibits potent anti-inflammatory properties, making it a relevant subject for this comparative analysis.
Dihydromyricetin (DHM), a flavonoid derived from the medicinal plant Ampelopsis grossedentata, has demonstrated significant anti-inflammatory and anti-oxidative effects.[1] This guide compares the performance and mechanisms of DHM with widely used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen (a non-selective COX inhibitor), Diclofenac (a non-selective COX inhibitor with some preference for COX-2), and Celecoxib (a selective COX-2 inhibitor).
Mechanism of Action: A Comparative Overview
Standard NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.[2][3] Ibuprofen and Diclofenac are non-selective, inhibiting both COX-1 and COX-2.[2][3] The inhibition of COX-1 is associated with common gastrointestinal side effects, while COX-2 inhibition is primarily responsible for the anti-inflammatory action.[2] Celecoxib selectively inhibits COX-2, which is designed to reduce gastrointestinal adverse effects.[4]
In contrast, Dihydromyricetin exhibits a multi-target anti-inflammatory mechanism. Its primary action involves the suppression of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] DHM has been shown to inhibit the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][5] This blockade leads to a downstream reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), COX-2, and various inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][7]
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for Dihydromyricetin and the selected NSAIDs. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target | Assay System | IC50 / Effect |
| Dihydromyricetin | iNOS, COX-2, TNF-α, IL-6, IL-1β | LPS-stimulated BV-2 microglial cells | Significant suppression at 20-100 mg/L[7] |
| NO Production | TNF-α-stimulated HUVECs | Increased NO production at 10 µM and 25 µM[8] | |
| Ibuprofen | COX-1 | Human peripheral monocytes | 12 µM |
| COX-2 | Human peripheral monocytes | 80 µM | |
| Diclofenac | COX-1 | Human articular chondrocytes | 0.611 µM[9] |
| COX-2 | Human articular chondrocytes | 0.63 µM[9] | |
| Celecoxib | COX-1 | Human peripheral monocytes | 82 µM |
| COX-2 | Human peripheral monocytes | 6.8 µM | |
| COX-2 | In vitro enzyme assay | 40 nM |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Compound | Model | Dosage | Effect |
| Dihydromyricetin | Carrageenan-induced rat paw edema | Not specified | Significant attenuation of edema[1] |
| Indomethacin (Reference) | Carrageenan-induced rat paw edema | 5 mg/kg | Significant inhibition of edema[4] |
Signaling Pathways and Experimental Workflows
Visualization of Mechanisms
The following diagrams illustrate the key signaling pathways involved in inflammation and the points of intervention for Dihydromyricetin.
References
- 1. Dihydromyricetin suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Dihydromyricetin Attenuates TNF-α-Induced Endothelial Dysfunction through miR-21-Mediated DDAH1/ADMA/NO Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Dihydropyridine and Dihydropyrimidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity: A Tale of Two Scaffolds
Both dihydropyridine and dihydropyrimidinone derivatives have demonstrated promising anticancer activities through various mechanisms. The in vitro cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. Another targeted mechanism involves the inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.
Below is a comparative summary of the cytotoxic activities of selected dihydropyridine and dihydropyrimidinone derivatives.
Table 1: Comparative in vitro Anticancer Activity of Dihydropyridine and Dihydropyrimidinone Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Dihydropyridine | HD-7 | MCF-7 (Breast) | 16.75 | Lapatinib | 2.02 | [1] |
| Dihydropyridine | HD-8 | MCF-7 (Breast) | 18.33 | Lapatinib | 2.02 | [1] |
| Dihydropyridine | 7a | T47D (Breast) | Noticeable cytotoxicity at 10 µM | Doxorubicin | Significantly lower | [2] |
| Dihydropyridine | 7d | T47D (Breast) | Noticeable cytotoxicity at 10 µM | Doxorubicin | Significantly lower | [2] |
| Dihydropyrimidinone | 4f | MCF-7 (Breast) | 2.15 | Tamoxifen | 1.88 | [3][4] |
| Dihydropyrimidinone | 4e | MCF-7 (Breast) | 2.401 | Tamoxifen | 1.88 | [3][4] |
| Dihydropyrimidinone | 3e | MCF-7 (Breast) | 2.41 | Tamoxifen | 1.88 | [3][4] |
| Dihydropyrimidinone | Compound 2 | HL-60(TB) (Leukemia) | 0.05656 | - | - | [5] |
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a general workflow for the in vitro screening of compounds for anticancer activity.
Tubulin Polymerization Inhibition
A key anticancer mechanism for certain heterocyclic compounds is the disruption of microtubule dynamics. The following diagram depicts the process of tubulin polymerization and the inhibitory action of some drugs.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Dihydropyridine and dihydropyrimidinone derivatives have also been investigated for their anti-inflammatory properties. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), which produce pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in regulating the expression of genes involved in the inflammatory response.
Table 2: Comparative in vitro Anti-inflammatory Activity of Dihydropyridine and Dihydropyrimidinone Derivatives
| Compound Class | Derivative | Assay | Effect | Model | Citation |
| Dihydropyridine | Compound 4 | NO Production | Inhibition | LPS-stimulated RAW264.7 cells | [6] |
| Dihydropyridine | Compound 4 | IL-6 Production | Inhibition | LPS-stimulated RAW264.7 cells | [6] |
| Dihydropyridine | Compound 4 | TNF-α Production | Inhibition | In vivo ALI model in mice | [6] |
| Dihydropyridine | 4d | NO Production | EC50 = 780 nM | LPS-stimulated primary rat glial cultures | [7] |
| Dihydropyrimidinone | - | Pro-inflammatory Cytokines (TNF-α, IL-6) | Inhibition | In vitro assays | [8] |
| Dihydropyrimidinone | - | COX-2 | Potential Inhibition (in silico) | Molecular Docking | [9] |
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. The diagram below illustrates the canonical pathway and its activation.
MAPK Signaling Pathway
The MAPK signaling cascade is another critical pathway involved in inflammation and other cellular processes. The diagram below provides a simplified overview.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of these compounds, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent should be non-toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium only (blank) and cells with medium and solvent (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a colorimetric method used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of NO.[13][14][15][16]
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Prepare a standard curve using serial dilutions of sodium nitrite in culture medium.
-
In a new 96-well plate, add the collected supernatants and the nitrite standards.
-
Add an equal volume of Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve. Calculate the percentage of NO inhibition.
Sandwich ELISA for Cytokine Quantification
A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[17][18][19][20][21]
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Cell culture supernatants
-
Recombinant cytokine standard
-
Biotinylated detection antibody specific for the cytokine
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent.
-
Add the standards and samples (cell culture supernatants) to the wells of the coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate several times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the TMB substrate solution to each well and incubate for 15-30 minutes in the dark, allowing for color development.
-
Add the stop solution to each well to terminate the reaction.
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the cytokine in the samples from the standard curve.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.[22][23][24][25] The polymerization is typically monitored by an increase in light scattering or fluorescence.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds
-
Positive control (e.g., paclitaxel) and negative control (e.g., nocodazole)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
-
Low-binding 96-well plates
Procedure:
-
Prepare the tubulin solution in ice-cold polymerization buffer.
-
Add GTP to the tubulin solution.
-
Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate.
-
Add the tubulin-GTP solution to the wells.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Immediately begin monitoring the change in absorbance (at 340 nm) or fluorescence over time (e.g., every 30 seconds for 60 minutes).
-
The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.
-
Compare the polymerization curves of the test compounds to those of the controls to determine if they inhibit or enhance tubulin polymerization.
References
- 1. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anticancer effects of newly synthesized dihydropyridine derivatives in comparison to verapamil and doxorubicin on T47D parental and resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 6. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05942A [pubs.rsc.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. bowdish.ca [bowdish.ca]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 22. Tubulin polymerization kinetics assay [bio-protocol.org]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Dihydropyrocurzerenone Analogs: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of dihydropyrocurzerenone derivatives, focusing on their potential as anticancer and anti-inflammatory agents. While direct experimental data on this compound derivatives is limited in the current literature, this document leverages data from the broader class of guaianolide sesquiterpenes and related curcumin analogs to infer potential SAR trends and guide future research. This analysis is intended for researchers, scientists, and drug development professionals.
This compound, a sesquiterpenoid derived from curzerenone, belongs to the guaianolide class of natural products. Guaianolides are known for their diverse biological activities, including potent anticancer and anti-inflammatory effects.[1] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of novel and more effective therapeutic agents.
Comparative Anticancer Activity of Related Guaianolide Sesquiterpenes
The cytotoxic effects of various guaianolide sesquiterpenes have been evaluated against a range of cancer cell lines. The data suggests that specific structural modifications can significantly impact their antiproliferative activity.
| Compound/Derivative | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Arglabin | Primary AML cells | - (Reduces CD34+/CD38- population) | Guaianolide lactone | [2] |
| Micheliolide (MCL) | Primary AML cells | - (Reduces colony-forming units) | Guaianolide lactone | [2] |
| DMAMCL | NOD/SCID AML models | - (Remarkable therapeutic efficacy) | Dimethylamino Michael adduct of MCL | [2] |
| Argyin H-K (1-4) & Analogs (5, 6) | MCF-7 | 15.13 - 18.63 | Guaiane-type sesquiterpenes, angeloyloxy substitution enhances activity | [3][4] |
| Oxaliplatin (Positive Control) | MCF-7 | 22.20 | - | [3][4] |
Key Structure-Activity Relationship Insights (Anticancer Activity):
-
The presence of an α,β-unsaturated γ-lactone ring is a common feature in many biologically active sesquiterpene lactones and is often crucial for their activity.[5]
-
The addition of bulky or charged groups, such as the dimethylamino Michael adduct in DMAMCL, can improve in vivo efficacy, potentially by acting as a prodrug.[2]
-
Substitutions on the guaianolide skeleton, such as the angeloyloxy group in Argyin derivatives, can enhance cytotoxic activity.[3][4]
Comparative Anti-inflammatory Activity of Related Compounds
The anti-inflammatory properties of guaianolide sesquiterpenes and curcumin analogs are often attributed to their ability to modulate key inflammatory signaling pathways.
| Compound/Derivative | Assay | EC50/IC50 | Key Structural Features | Reference |
| Artemongolides G-I (1-3) & Analogs | Inhibition of IL-6 and CCL2 mRNA expression | - | Dimeric guaianolide sesquiterpenes | [6] |
| Monocarbonyl Curcumin Analogs (S1-S5, AS29) | Inhibition of TNF-α and IL-6 production (LPS-stimulated macrophages) | - (Dose-dependent reduction) | Symmetrical heterocyclic monocarbonyl curcumin analogs | [7] |
| Coumarin-Curcumin Hybrid (14b) | Inhibition of pro-inflammatory cytokines (LPS-induced macrophages) | EC50 = 5.32 µM | Coumarin with a 3,4-dimethoxybenzylidene hydrazinyl moiety | [8] |
Key Structure-Activity Relationship Insights (Anti-inflammatory Activity):
-
Dimerization of the guaianolide core, as seen in artemongolides, appears to be a favorable strategy for enhancing anti-inflammatory activity.[6]
-
For curcumin analogs, symmetrical heterocyclic modifications to the monocarbonyl structure lead to potent inhibition of pro-inflammatory cytokine production.[7]
-
Hybrid molecules combining pharmacophores from different natural products, such as coumarin and curcumin, can yield highly potent anti-inflammatory agents.[8]
Experimental Protocols
Antiproliferative Activity Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.[3][4]
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., oxaliplatin) for a specified period (e.g., 24-72 hours).
-
CCK-8 Reagent Addition: After the incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation and Absorbance Measurement: The plates are incubated for a further 1-4 hours, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of compounds to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[7]
-
Cell Culture: Macrophage cell lines (e.g., RAW264.7) are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cytokine production (IC50 or EC50) is determined.
Signaling Pathways
Guaianolide sesquiterpenes and related compounds often exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer progression.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound derivatives.
The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[9] Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) initiates a cascade involving MyD88, leading to the activation of both MAPK and NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines. This compound derivatives are hypothesized to inhibit these pathways, thereby reducing the production of inflammatory mediators.
Caption: General experimental workflow for SAR studies of this compound derivatives.
The process of elucidating the structure-activity relationship begins with the synthesis and purification of a library of derivatives. These compounds are then screened for their biological activities using in vitro assays. The resulting data is analyzed to identify key structural features that contribute to potency and selectivity, guiding the design and synthesis of optimized lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Guaianolide sesquiterpene lactones, a source to discover agents that selectively inhibit acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Guaianolide sesquiterpenes and their activity from Artemisia mongolica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Landscape of Dihydropyrocurzerenone: A Comparative Analysis
A comprehensive evaluation of the cytotoxic effects of Dihydropyrocurzerenone across various cell lines remains a subject of limited investigation in publicly accessible scientific literature. While the broader class of compounds to which it may belong has been studied, specific data on this compound's bioactivity, including its half-maximal inhibitory concentration (IC50) values and mechanisms of action, are not currently available. This guide aims to provide a framework for such a comparative analysis, outlining the requisite experimental data and methodologies, should this information become available.
To conduct a thorough comparison of the cytotoxic effects of this compound, a systematic approach involving a panel of diverse cancer cell lines and normal (non-cancerous) cell lines would be essential. This would allow for the determination of the compound's potency and selectivity.
Data Presentation: A Framework for Comparison
A key component of this analysis would be the clear and concise presentation of quantitative data. The following table illustrates the type of data that would be necessary for a meaningful comparison.
| Cell Line | Cell Type | IC50 (µM) of this compound | Reference Compound (e.g., Doxorubicin) IC50 (µM) |
| Cancer Cell Lines | |||
| MCF-7 | Breast Adenocarcinoma | Data unavailable | Insert value |
| HeLa | Cervical Adenocarcinoma | Data unavailable | Insert value |
| A549 | Lung Carcinoma | Data unavailable | Insert value |
| HepG2 | Hepatocellular Carcinoma | Data unavailable | Insert value |
| Normal Cell Lines | |||
| HEK293 | Human Embryonic Kidney | Data unavailable | Insert value |
| HaCaT | Human Keratinocyte | Data unavailable | Insert value |
Caption: Comparative cytotoxic activity of this compound and a reference anticancer drug across a panel of human cancer and normal cell lines.
Experimental Protocols: Methodologies for Cytotoxicity Assessment
The foundation of reliable comparative data lies in detailed and standardized experimental protocols. The following outlines a typical methodology for assessing the cytotoxic effects of a compound like this compound.
1. Cell Culture and Maintenance:
-
All cell lines would be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
-
Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells would be seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells would be treated with various concentrations of this compound (typically in a serial dilution) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium would be replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Following incubation, the formazan crystals formed would be dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability would be calculated as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, would be determined by plotting the percentage of cell viability against the compound concentration.
3. Apoptosis and Cell Cycle Analysis (Flow Cytometry):
-
To investigate the mechanism of cell death, flow cytometry analysis would be performed.
-
For apoptosis analysis, treated cells would be stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
For cell cycle analysis, cells would be fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual representations are crucial for understanding the complex biological processes involved. The following diagrams, presented in the DOT language for Graphviz, illustrate a hypothetical signaling pathway that could be investigated for this compound and a typical experimental workflow.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Validating Dihydropyrocurzerenone's Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the target engagement of Dihydropyrocurzerenone, a furanosesquiterpene with potential therapeutic applications. This document outlines key experimental approaches and presents data in a comparative context, focusing on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a plausible target for this class of compounds.
This compound is a natural product isolated from Commiphora sphaerocarpa. While its direct molecular targets are still under investigation, related furanosesquiterpenes, such as curzerenone and furanodienone, have demonstrated notable anti-inflammatory and anticancer properties.[1][2][3][4] Mechanistic studies of these related compounds suggest modulation of key cellular signaling pathways, including the NF-κB and STAT3 pathways, which are critically involved in inflammation and oncogenesis.[2][5]
This guide focuses on the hypothesis that this compound engages the STAT3 signaling pathway. To provide a robust validation framework, we will compare its hypothetical effects with a well-characterized STAT3 inhibitor, Stattic.
Comparative Analysis of STAT3 Pathway Modulation
The following table summarizes the expected quantitative outcomes from key experiments designed to validate the engagement of the STAT3 pathway by this compound, benchmarked against the known STAT3 inhibitor, Stattic.
| Experiment | Parameter Measured | Vehicle Control | This compound (Hypothetical) | Stattic (Positive Control) |
| STAT3 Phosphorylation Assay (Western Blot) | Ratio of p-STAT3 (Tyr705) to total STAT3 | 1.0 | < 0.5 | < 0.3 |
| STAT3 Reporter Gene Assay | Luciferase activity (Relative Light Units) | 100% | < 40% | < 20% |
| Target Gene Expression Analysis (qPCR) | Fold change in mRNA levels of STAT3 target genes (e.g., BCL2, CYCLIN D1) | 1.0 | < 0.6 | < 0.4 |
| Cell Viability Assay (MTT/CellTiter-Glo) | Percentage of viable cells | 100% | Decreased | Decreased |
| Cell Migration Assay (Wound Healing/Transwell) | Percentage of wound closure or migrated cells | 100% | < 50% | < 30% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
STAT3 Phosphorylation Assay (Western Blot)
Objective: To determine if this compound inhibits the phosphorylation of STAT3 at Tyr705, a critical step in its activation.
Protocol:
-
Cell Culture and Treatment: Seed appropriate cancer cells (e.g., A549, HeLa) in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (at various concentrations), Stattic (e.g., 5 µM), or vehicle (DMSO) for a specified time (e.g., 6-24 hours). Stimulate with a known STAT3 activator, such as Interleukin-6 (IL-6), for 30 minutes before harvesting.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities and calculate the ratio of p-STAT3 to total STAT3.
STAT3 Reporter Gene Assay
Objective: To assess the effect of this compound on the transcriptional activity of STAT3.
Protocol:
-
Cell Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound, Stattic, or vehicle, followed by stimulation with IL-6.
-
Luciferase Assay: After the treatment period, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity.
Target Gene Expression Analysis (Quantitative PCR)
Objective: To measure the impact of this compound on the expression of downstream target genes of STAT3.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot experiment. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for STAT3 target genes (e.g., BCL2, CYCLIN D1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizing Signaling Pathways and Workflows
To further clarify the experimental logic and the targeted signaling pathway, the following diagrams are provided.
Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.
Caption: Experimental workflow for validating this compound's engagement of STAT3.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer effects of curzerenone against drug-resistant human lung carcinoma cells are mediated via programmed cell death, loss of mitochondrial membrane potential, ROS, and blocking the ERK/MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STAT3-inhibitory activity of sesquiterpenoids and diterpenoids from Curcuma phaeocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydropyrocurzerenone and Related Sesquiterpenes from Diverse Geographical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dihydropyrocurzerenone and its closely related sesquiterpenoid analogs, primarily focusing on their occurrence and variations in different geographical sources of Curcuma species. While direct comparative studies on this compound are limited, this document collates available data on related, well-studied compounds like Curzerenone and Pyrocurzerenone to offer insights into the potential impact of geographical origin on the yield and composition of these bioactive molecules.
Introduction to this compound and its Analogs
This compound is a furanosesquiterpenoid, a class of natural products known for their diverse biological activities. While initially identified in Commiphora sphaerocarpa, recent findings have confirmed its presence in Curcuma zedoaria and Chloranthus serratus[1]. Its analogs, Pyrocurzerenone and Curzerenone, are more widely reported in various Curcuma species, including Curcuma aeruginosa, Curcuma zedoaria, and Curcuma kwangsiensis[2][3][4][5]. These compounds are key constituents of the essential oils of these plants and are recognized for their anti-inflammatory and anticancer properties[3][4].
The geographical location and environmental conditions under which the plants are grown can significantly influence the chemical composition and the concentration of these bioactive sesquiterpenoids. This variation can, in turn, affect the therapeutic potential of the extracts derived from these plants.
Comparative Data on Sesquiterpene Composition
The following table summarizes the percentage composition of Curzerenone and related sesquiterpenes in the essential oils of various Curcuma species from different geographical locations. This data, collated from multiple studies, highlights the significant variations that can occur.
| Plant Species | Geographical Source | Major Sesquiterpenes | Percentage Composition (%) | Reference |
| Curcuma aeruginosa | Nepal | Curzerenone | 59.6 | [6][7] |
| Germacrone | 5.3 | [6][7] | ||
| Curzerene | 4.7 | [6][7] | ||
| Curcuma zedoaria | Nepal | Curzerenone | 21.5 | [6][7] |
| 1,8-cineole | 19.6 | [6][7] | ||
| Curzerene | 6.2 | [6][7] | ||
| Curcuma zedoaria | Thailand | Curzerenone | 13.7 | [8] |
| 1,8-Cineole | 37.6 | [8] | ||
| Curcuma aeruginosa | Malaysia | Curzerenone | 24.6 - 30.4 | [9] |
| 1,8-cineole | 11.2 - 25.2 | [9] | ||
| Curcuma aeruginosa | Thailand | Curzerenone | 41.6 | [9] |
| 1,8-cineole | 9.6 | [9] | ||
| Curcuma alismatifolia | Not Specified | Curzerenone-rich chemotype | - | [10] |
| Curcuma aromatica | Not Specified | Curlone (β-turmerone), 1,8 cineole, germacrone, xanthorrhizol | Major constituents | [10] |
| Curcuma xanthorrhiza | Not Specified | Curzerenone, xanthorrhizol, germacrone, camphor | Predominant components | [10] |
Note: Direct comparative data for this compound yield and purity from different geographical sources is not currently available in published literature. The data presented for Curzerenone and other sesquiterpenes serves as a proxy to illustrate the principle of geographical variation.
Biological Activity
Sesquiterpenes from Curcuma species exhibit a range of biological activities, with anti-inflammatory and anticancer effects being the most prominent.
Anti-inflammatory Activity
While specific IC50 values for the anti-inflammatory activity of this compound are not widely reported in a comparative context, studies on related compounds and extracts provide valuable insights. For instance, various diarylpentanoid derivatives, which are also found in Curcuma, have shown significant NO suppression activity with IC50 values ranging from 4.9 µM to 14.7 µM[11]. Herbal formulations containing Curcuma extracts have demonstrated potent anti-inflammatory effects, with IC50 values for inflammation inhibition as low as 12.05 µg/mL[12]. The anti-inflammatory potential of plant extracts is often evaluated using methods like inhibition of albumin denaturation and anti-lipoxygenase activity, with IC50 values varying significantly based on the extract and concentration[13].
Anticancer Activity
Pyrocurzerenone, a close analog of this compound, has been shown to suppress human oral cancer cell metastasis by inhibiting the expression of ERK1/2 and cathepsin S proteins[3][4]. It was found to inhibit cell migration and invasion in a dose-dependent manner in oral cancer cell lines[3].
Experimental Protocols
Isolation of Sesquiterpenes from Curcuma Rhizomes
The following is a generalized protocol for the isolation of sesquiterpenes, including this compound and its analogs, from Curcuma rhizomes, based on common phytochemical extraction techniques.
1. Extraction:
-
Maceration: Powdered rhizomes of the Curcuma species are macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours). This process is typically repeated multiple times to ensure exhaustive extraction.
-
Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used with a solvent like n-hexane or ethanol. The extraction is carried out for several hours until the solvent running through the apparatus is colorless.
2. Fractionation:
-
The crude extract is concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is then subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Sesquiterpenes are typically found in the less polar fractions (e.g., n-hexane and ethyl acetate).
3. Chromatographic Purification:
-
Column Chromatography: The desired fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compounds are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the separation of sesquiterpenes.
Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile compounds in the essential oil. It allows for the identification and quantification of individual sesquiterpenes based on their retention times and mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation and quantification of non-volatile or less volatile compounds. When coupled with a suitable detector (e.g., UV-Vis or MS), it can provide information on the purity and concentration of the isolated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of the isolated compounds. Techniques like COSY, HSQC, and HMBC are used to determine the complete chemical structure.
Visualizations
Caption: Workflow for the extraction and isolation of sesquiterpenoids.
Caption: Inhibition of oral cancer cell metastasis by Pyrocurzerenone.
Caption: Factors influencing the biological activity of Curcuma sesquiterpenes.
Conclusion
The available evidence strongly suggests that the geographical source of Curcuma species plays a critical role in determining the chemical profile of their essential oils, including the concentration of bioactive sesquiterpenoids like Curzerenone. While direct comparative data for this compound remains scarce, the analysis of its more abundant analogs provides a compelling case for the importance of sourcing and standardization in the development of natural product-based therapeutics. Further research is warranted to conduct head-to-head comparisons of this compound from various geographical locations to fully elucidate the impact of these variations on its pharmacological properties. This will be crucial for ensuring the consistency and efficacy of any future drug products derived from this promising natural compound.
References
- 1. Studies on the Constituents of Chloranthus spp. II. The Sesquiterpenes from Chloranthus serratus [jstage.jst.go.jp]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Pyrocurzerenone suppresses human oral cancer cell metastasis by inhibiting the expression of ERK1/2 and cathepsin S proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrocurzerenone suppresses human oral cancer cell metastasis by inhibiting the expression of ERK1/2 and cathepsin S proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Variation in Yield, Chemical Composition and Biological Activities of Essential Oil of Three Curcuma Species: A Comparative Evaluation of Hydrodistillation and Solvent-Free Microwave Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. gpub.org [gpub.org]
Assessing Synergistic Effects of Dihydropyrocurzerenone: A Literature Review and Methodological Framework
Initial Literature Search Findings on Dihydropyrocurzerenone
An extensive review of published scientific literature reveals a significant gap in research concerning the synergistic effects of this compound when used in combination with other therapeutic compounds. At present, there are no available studies that provide experimental data on its synergistic anticancer or anti-inflammatory properties. The signaling pathways modulated by this compound in a combination therapy context also remain unexplored.
Due to this absence of specific data for this compound, it is not currently possible to construct a direct comparison guide detailing its synergistic effects.
A Methodological Template for Future Synergistic Studies
To facilitate future research in this area, this guide presents a methodological framework and data presentation structure that can be adopted for assessing the synergistic effects of this compound once experimental data becomes available. The following sections use a well-researched example—the combination of Dihydroartemisinin (DHA) and Doxorubicin (DOX) in breast cancer cells—to illustrate how such a guide would be structured and the types of data and visualizations that are critical for a comprehensive comparison. This example is based on findings that demonstrate a synergistic anti-proliferative effect of this combination.[1]
Illustrative Example: Synergistic Effects of Dihydroartemisinin (DHA) and Doxorubicin (DOX)
This section serves as a template, demonstrating how experimental data on synergistic effects should be presented and analyzed.
Quantitative Data Summary
The synergistic anti-proliferative effects of combining DHA and DOX were evaluated in MCF-7 human breast cancer cells. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Cytotoxicity of DHA and DOX Combination in MCF-7 Cells
| Compound(s) | Concentration | Cell Viability (%) | Combination Index (CI) |
| DHA | IC50 | 50% | N/A |
| DOX | IC50 | 50% | N/A |
| DHA + DOX | Combination at IC50 ratios | Significantly < 50% | < 1 |
Note: This table is a representative summary based on the synergistic findings reported in the literature[1]. Actual values would be populated from specific experimental results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings.
1. Cell Culture and Reagents:
-
Cell Line: Human breast cancer cell line (MCF-7).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Cells were treated with various concentrations of DHA, DOX, or their combination for 48 hours.
-
MTT reagent (5 mg/mL) was added to each well, and plates were incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the control (untreated cells).
3. Synergy Analysis:
-
The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software to determine the nature of the drug interaction (synergism, additive effect, or antagonism).
4. Apoptosis Assay (Flow Cytometry):
-
MCF-7 cells were treated with DHA, DOX, or the combination for 24 hours.
-
Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells was determined using a flow cytometer.
5. Western Blot Analysis:
-
Following treatment, cells were lysed, and protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against apoptosis-related proteins (e.g., Caspases, Bcl-2 family proteins) and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Visualization
Visual diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Workflow for in vitro synergy assessment.
The combination of DHA and DOX was found to enhance apoptosis in MCF-7 cells, which is associated with the activation of caspase cascades and a decrease in the mitochondrial membrane potential.[1]
Caption: Synergistic induction of apoptosis.
This structured approach, combining quantitative data, detailed protocols, and clear visualizations, provides a robust framework for evaluating the synergistic potential of novel compound combinations. Researchers investigating this compound are encouraged to adopt a similar methodology to ensure their findings are comprehensive, reproducible, and clearly communicated to the scientific community.
References
Safety Operating Guide
Prudent Disposal of Dihydropyrocurzerenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for dihydropyrocurzerenone, a furanosesquiterpene isolated from the resin of Commiphora sphaerocarpa, intended for research use only. [1][2]
Given the limited availability of specific public data on the disposal of this compound, a conservative approach based on general principles of laboratory chemical waste management is essential. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. The lack of comprehensive data underscores the need for cautious handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₈O₂ | [1] |
| Molecular Weight | 230.30 g/mol | [1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| CAS Number | 59462-26-9 | [1][2] |
| Chemical Class | Furanosesquiterpene | [1][2] |
| Source | Commiphora sphaerocarpa resin | [1][2] |
Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound and its empty containers. This procedure is based on general best practices for the disposal of research-grade chemicals where specific institutional or regulatory guidelines are not available.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste in a dedicated, clearly labeled hazardous waste container. The container should be compatible with the chemical and sealable.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid hazardous waste.
3. Container Management:
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, deface or remove the original label to prevent misuse. The rinsed container can then be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
4. Disposal Pathway:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[3][4][5] This practice is crucial to prevent environmental contamination.[6]
5. Documentation:
-
Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and any applicable regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and should not supersede any local, state, or federal regulations, or your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) office for definitive guidance.
References
Personal protective equipment for handling Dihydropyrocurzerenone
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling Dihydropyrocurzerenone. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of exposure, consider a chemical-resistant apron or coveralls. Ensure clothing is buttoned and sleeves are rolled down. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if dusts are generated or if working in an area with inadequate ventilation, a NIOSH-approved respirator with a particulate filter is recommended. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound.
-
Weighing and Transfer: Handle the solid compound in a chemical fume hood or a ventilated enclosure to minimize inhalation of any dust. Use appropriate tools (e.g., spatulas) for transfers.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.
Storage Plan:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired this compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.
Disposal Method: All waste containing this compound must be disposed of through an approved hazardous waste disposal service.[1][2] Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
